2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLIBRFWDOSHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697082 | |
| Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56657-76-2 | |
| Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, a key intermediate in pharmaceutical synthesis.
Chemical Structure and Identification
This compound, also known as Succinimidyl Cyanoacetate or Cyanoacetic Acid N-Hydroxysuccinimide Ester, is an activated ester widely utilized for cyanoacetylation reactions. The molecule consists of a cyanoacetic acid moiety esterified with N-hydroxysuccinimide (NHS). The NHS group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack, particularly by primary amines.
The canonical SMILES representation of the molecule is C1CC(=O)N(C1=O)OC(=O)CC#N.[1][2]
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 56657-76-2 | [2] |
| Molecular Formula | C₇H₆N₂O₄ | [2] |
| Molecular Weight | 182.13 g/mol | [2] |
| Appearance | White to off-white solid | |
| Density | 1.468 g/cm³ | [3] |
| Boiling Point | 336.064 °C at 760 mmHg | [3] |
| Flash Point | 157.046 °C | [3] |
| Refractive Index | 1.53 | [3] |
| Storage Conditions | 2-8 °C, keep tightly sealed, protect from moisture | [3] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the activation of cyanoacetic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method is a standard procedure for the preparation of NHS esters.
Materials:
-
Cyanoacetic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cyanoacetic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath while stirring.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.1 equivalents) in anhydrous THF to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh THF.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield this compound as a white solid.
-
Drying and Storage: Dry the purified product under vacuum and store it at 2-8 °C in a desiccator.
Safety Precautions: DCC is a potent skin sensitizer (B1316253) and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). All procedures should be performed in a well-ventilated fume hood.
Application in Pharmaceutical Synthesis
This compound is a valuable reagent in the synthesis of complex pharmaceutical compounds, most notably in the preparation of Janus kinase (JAK) inhibitors.[2] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.
A prime example of its application is in the synthesis of Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis. In this synthesis, this compound serves as a cyanoacetylating agent, reacting with a key piperidine (B6355638) intermediate to form a crucial amide bond.
Experimental Workflow: Synthesis of a Tofacitinib Intermediate
The following diagram illustrates the logical workflow for the cyanoacetylation step in the synthesis of a Tofacitinib precursor, as described in patent literature.
Caption: Reaction of the piperidine intermediate with this compound.
This reaction highlights the efficiency of this compound in forming amide bonds under mild conditions, a critical step in the multi-step synthesis of many modern pharmaceuticals.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a cyanoacetyl group into molecules, particularly for the acylation of amines. Its stability and reactivity make it an invaluable tool for researchers and professionals in the field of drug discovery and development. This guide has provided a detailed overview of its chemical structure, properties, a representative synthetic protocol, and a key application in pharmaceutical synthesis, serving as a practical resource for its use in a research and development setting.
References
An In-Depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, a valuable reagent in bioconjugation, peptide synthesis, and drug development. The document details the core chemical principles, experimental methodologies, and key data associated with its preparation.
Overview and Core Principles
This compound, also known as succinimidyl cyanoacetate (B8463686) or cyanoacetic acid N-hydroxysuccinimide ester, is an activated ester. Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which is a proficient leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack. This reactivity is harnessed to form stable amide bonds with primary amines under mild conditions, a cornerstone of many bioconjugation techniques.[1]
The primary synthetic route involves the esterification of cyanoacetic acid with N-hydroxysuccinimide (NHS). This reaction is typically facilitated by a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[2][3] The carbodiimide activates the carboxylic acid group of cyanoacetic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the hydroxyl group of NHS to yield the desired product and a urea (B33335) byproduct.[2]
An alternative approach involves the use of di(N-succinimidyl) carbonate (DSC) as the activating agent.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and characterization of the compound.
| Property | Value | References |
| Molecular Formula | C₇H₆N₂O₄ | [5][6] |
| Molecular Weight | 182.13 g/mol | [5][6] |
| Appearance | White to off-white solid | |
| Boiling Point | 336.064 °C at 760 mmHg | [5] |
| Density | 1.468 g/cm³ | [5] |
| Flash Point | 157.046 °C | [5] |
| Refractive Index | 1.53 | [5] |
| Storage Conditions | 2-8 °C, in a tightly closed container | [5] |
Synthesis of this compound
The following section outlines a representative experimental protocol for the synthesis of this compound via the widely employed carbodiimide coupling method.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |
| Dichloromethane (B109758) (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 |
| Hexane (B92381) | C₆H₁₄ | 86.18 |
Experimental Protocol
Reaction Setup: All glassware should be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the activated ester.
-
Dissolution of Reactants: In a round-bottom flask, dissolve cyanoacetic acid (1.0 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous dichloromethane.
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form. Remove the DCU by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.[7][8][9][10] A suitable solvent system for recrystallization is typically a mixture of ethyl acetate and hexane.[8] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation.[1][11][12]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the cyano group (C≡N) and the ester carbonyl (C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
Visualization of the Synthesis Pathway
The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis and purification process.
References
- 1. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate|56657-76-2 - MOLBASE Encyclopedia [m.molbase.com]
- 6. This compound|lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate, also known as N-succinimidyl cyanoacetate (B8463686), is a bifunctional chemical reagent whose mechanism of action is defined by the distinct reactivity of its two primary functional groups: the N-hydroxysuccinimide (NHS) ester and the cyanoacetate moiety. This guide elucidates the chemical principles that govern its utility as both a powerful tool for bioconjugation and a versatile building block in synthetic chemistry. We provide a comprehensive overview of its reactivity, quantitative parameters governing its application, detailed experimental protocols, and its role in the synthesis of complex molecules such as Janus kinase (JAK) inhibitors.
Introduction: A Dual-Reactivity Profile
The "mechanism of action" of this compound is not biological in nature but is rooted in its chemical reactivity. It does not target a specific biological pathway or macromolecule in the classical pharmacological sense. Instead, its function is to covalently modify other molecules, serving as a linker or a synthetic intermediate. Its utility is derived from two key chemical features:
-
Amine-Reactive N-Hydroxysuccinimide (NHS) Ester: This group provides a mechanism for covalently attaching the cyanoacetate moiety to primary amines (—NH₂) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus), peptides, and other biomolecules. This reaction forms a stable amide bond.
-
Reactive Cyanoacetate Moiety: This functional group possesses an acidic methylene (B1212753) (—CH₂—) group positioned between a nitrile (—C≡N) and a carbonyl group, making it a versatile handle for further chemical transformations. Additionally, the entire molecule serves as a key precursor in multi-step organic syntheses.
Core Mechanism of Action: Chemical Reactivity
Part I: The NHS Ester-Mediated Acylation
The primary and most well-documented "action" of this reagent is the acylation of nucleophiles, particularly primary amines. The NHS ester is a highly efficient acylating agent due to the electron-withdrawing nature of the succinimide (B58015) ring, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. N-hydroxysuccinimide is an excellent leaving group, facilitating the reaction.
The reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine on a target molecule attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the stable N-hydroxysuccinimide byproduct and forming a robust amide bond between the target molecule and the cyanoacetyl group.
Navigating the Solubility Landscape of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, serves as a guiding tenet.
This compound possesses both polar and non-polar characteristics. The presence of the succinimide (B58015) ring, ester, and cyano groups contributes to its polarity and potential for hydrogen bonding, while the hydrocarbon backbone introduces a degree of non-polar character.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [2] |
| Molecular Weight | 182.13 g/mol | [2] |
| Density | 1.468 g/cm³ | [2] |
| Boiling Point | 336.064 °C at 760 mmHg | [2] |
| Flash Point | 157.046 °C | [2] |
| LogP | -0.55482 | [2] |
| Storage Condition | 2-8 °C | [2] |
The negative LogP value suggests a degree of hydrophilicity, indicating that the compound is likely to have some solubility in polar solvents.
Predicted Solubility in Organic Solvents
In the absence of experimentally determined quantitative data, a qualitative prediction of solubility can be made based on the principles of polarity and chemical structure.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Polar Protic Solvents | |||
| Water | 80.1 | Low to Medium | The presence of polar functional groups suggests some affinity for water, but the overall structure may limit extensive solubility. |
| Methanol (B129727) | 32.7 | High | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the compound. |
| Ethanol | 24.5 | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | As a strong polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this intermediate. |
| Acetonitrile (B52724) | 37.5 | High | The polarity of acetonitrile should be sufficient to overcome the crystal lattice energy of the compound. |
| Acetone | 20.7 | Medium to High | Acetone's moderate polarity suggests it should be a reasonably good solvent. |
| Ethyl Acetate (B1210297) | 6.0 | Medium | The ester functionality of ethyl acetate can interact with the polar groups of the solute, but its lower polarity may result in moderate solubility. |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | 9.1 | Low to Medium | While having a dipole moment, DCM is less polar than the aprotic solvents listed above, likely resulting in lower solubility. |
| Toluene (B28343) | 2.4 | Low | The non-polar nature of toluene makes it a poor solvent for a polar compound like this compound. |
| Hexane (B92381) | 1.9 | Very Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve a significant amount of this polar compound. |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed experimental protocols that can be adapted to determine the solubility of this compound in various organic solvents. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg or better)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To remove any undissolved solid particles, filter the sample through a syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate the general workflow for solubility determination and the key factors that influence the solubility of a compound.
Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a compound using the shake-flask method.
Caption: A diagram illustrating the interplay of solute properties, solvent properties, and external conditions that collectively determine the solubility of a compound.
References
Spectroscopic and Synthetic Profile of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate (also known as N-succinimidyl cyanoacetate). This reagent is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and life sciences research. While specific, publicly available experimental NMR spectra for this compound are not readily found in the literature, this guide synthesizes available data and provides predicted spectroscopic values based on its chemical structure.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 182.13 g/mol | [1] |
| CAS Number | 56657-76-2 | |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | ≥98% (HPLC) | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.6 - 3.8 | Singlet | 2H | NC(O)CH₂CN |
| ~ 2.9 | Singlet | 4H | C(O)CH₂CH₂C(O) |
Predicted ¹³C NMR Spectrum
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (ppm) | Assignment |
| ~ 168 | C=O (succinimide) |
| ~ 162 | C=O (ester) |
| ~ 113 | CN |
| ~ 25 | C(O)CH₂CH₂C(O) |
| ~ 24 | NC(O)CH₂CN |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the esterification of cyanoacetic acid with N-hydroxysuccinimide, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Materials:
-
Cyanoacetic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, dissolve cyanoacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.
-
Add the DCC solution dropwise to the cyanoacetic acid and NHS solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a white solid.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for all carbon signals.
-
Further structural confirmation can be obtained using 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Logical Relationships and Workflows
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Cyanoacetate Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of cyanoacetate (B8463686) esters in the advancement of organic synthesis. From their initial discovery to their application in the construction of complex molecules and blockbuster pharmaceuticals, these versatile reagents have become indispensable tools for chemists. This document provides a historical perspective on their emergence, detailed experimental protocols for their foundational reactions, and an overview of their impact on medicinal chemistry.
The Dawn of a Versatile Reagent: Early Synthesis of Cyanoacetate Esters
The journey of cyanoacetate esters began in the late 19th century, a period of explosive growth in the field of organic chemistry. While cyanoacetic acid was first synthesized by S. Gabriel and J. Tafel in 1884, it was the development of methods to produce its esters that unlocked its true synthetic potential. Early methods for the preparation of ethyl cyanoacetate, the most common of these esters, laid the groundwork for its widespread use.
One of the earliest and most straightforward methods involved the reaction of an ethyl haloacetate with a cyanide salt, a process known as the Kolbe nitrile synthesis.[1][2] Another early approach was the Fischer esterification of cyanoacetic acid with ethanol (B145695) in the presence of a strong mineral acid.[1][2]
Experimental Protocol: Early Synthesis of Ethyl Cyanoacetate
The following protocol is a representation of an early laboratory-scale synthesis of ethyl cyanoacetate, based on the esterification of cyanoacetic acid.
Objective: To synthesize ethyl cyanoacetate from chloroacetic acid.
Materials:
-
Chloroacetic acid
-
Sodium carbonate
-
Sodium cyanide
-
Hydrochloric acid
-
95% Ethanol
-
Absolute Ethanol
-
Concentrated Sulfuric acid
Procedure:
-
Preparation of Sodium Cyanoacetate: In a 5-liter round-bottomed flask, 500 g of chloroacetic acid is dissolved in 700 cc of water. The solution is warmed to 50°C and neutralized with approximately 290 g of anhydrous sodium carbonate. In a separate vessel, 294 g of 97% sodium cyanide is dissolved in 750 cc of water warmed to 55°C. The sodium cyanide solution is then added to the cooled sodium chloroacetate (B1199739) solution with rapid mixing and cooling.[3]
-
Isolation of Cyanoacetic Acid: The resulting solution is filtered, and the cyanoacetic acid is liberated by the addition of 694 g of commercial hydrochloric acid with thorough stirring in a fume hood. The solution is then evaporated under reduced pressure at 60-70°C.[3]
-
Esterification: To the residue, 600 cc of 95% ethanol is added, and the solution is filtered from the precipitated sodium chloride. The alcoholic solution is evaporated under reduced pressure, and the resulting residue (approximately 540 g) is mixed with 600 cc of absolute ethanol and 10 cc of concentrated sulfuric acid. The mixture is heated under reflux for three hours.[3]
-
Workup and Distillation: The excess alcohol and water are removed by distillation under reduced pressure. The residue is heated for an additional two hours with 300 cc of absolute ethanol and 4 cc of concentrated sulfuric acid. The final product is isolated by distillation under reduced pressure, collecting the fraction at 94–99°C/16 mm.[3]
Expected Yield: 474–492 g of approximately 97–98% pure ethyl cyanoacetate.[3]
Foundational Reactions: The Pillars of Cyanoacetate Chemistry
The synthetic utility of cyanoacetate esters was truly unveiled through a series of named reactions developed in the late 19th and early 20th centuries. These reactions, which form the bedrock of cyanoacetate chemistry, are still widely used today in various forms.
The Knoevenagel Condensation (1894)
A pivotal moment in the history of cyanoacetate chemistry was the discovery of the Knoevenagel condensation by the German chemist Emil Knoevenagel in 1894.[4] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate, to form a new carbon-carbon double bond.[5][6]
The reaction is typically catalyzed by a weak base, such as an amine, and proceeds through a β-hydroxy carbonyl intermediate, which then dehydrates to yield an α,β-unsaturated product.[5][7]
The following is a representative protocol from the era of Knoevenagel's initial discoveries.
Objective: To synthesize an α,β-unsaturated ester from an aldehyde and ethyl cyanoacetate.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ethyl cyanoacetate
-
Piperidine (B6355638) (as catalyst)
-
Ethanol (as solvent)
Procedure:
-
Equimolar amounts of the aldehyde and ethyl cyanoacetate are dissolved in ethanol.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated. The progress of the reaction can be monitored by the formation of a precipitate or by thin-layer chromatography.
-
Upon completion, the product is isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization or distillation.
Quantitative Data for Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate:
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3h | 91 | [8] |
| DIPEAc | Hexane | 70 | 3h | 91 | [9] |
| Morpholine | Water | Room Temp | 1h | 92.3 | [10] |
| P4VP/Al2O3-SiO2 | Water | Reflux | 30 min | 98 | [11] |
The Guareschi-Thorpe Condensation (1896)
In 1896, the Italian chemist Icilio Guareschi reported a reaction that provided a straightforward route to substituted pyridones.[12] This reaction, later refined by Jocelyn Field Thorpe, involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (B1221849).[12] The Guareschi-Thorpe condensation has proven to be a valuable tool for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.
The following protocol is based on the original work of Guareschi.
Objective: To synthesize a substituted 2-pyridone.
Materials:
-
Ethyl cyanoacetate
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ammonia (aqueous or alcoholic solution)
Procedure:
-
Equimolar amounts of ethyl cyanoacetate and the 1,3-dicarbonyl compound are mixed.
-
An excess of an aqueous or alcoholic solution of ammonia is added to the mixture.
-
The reaction is stirred, often with gentle heating, until the reaction is complete.
-
The product, a substituted 2-pyridone, often precipitates from the reaction mixture and can be isolated by filtration.
The Thorpe-Ziegler Reaction (Early 20th Century)
Building upon the work of Jocelyn Field Thorpe, Karl Ziegler further developed the intramolecular cyclization of dinitriles, now known as the Thorpe-Ziegler reaction.[13][14] This powerful reaction facilitates the synthesis of cyclic ketones and enamines from dinitrile precursors through a base-catalyzed intramolecular condensation.[15]
An early protocol for this reaction would have been as follows:
Objective: To synthesize a cyclic α-cyanoketone.
Materials:
-
A dinitrile (e.g., adiponitrile)
-
A strong base (e.g., sodium ethoxide in ethanol)
-
Acid for hydrolysis (e.g., dilute sulfuric acid)
Procedure:
-
The dinitrile is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of a strong base, like sodium ethoxide, is added.
-
The mixture is heated to reflux to promote the intramolecular cyclization.
-
After the cyclization is complete, the reaction mixture is cooled and then acidified with a dilute acid to hydrolyze the intermediate enamine.
-
The resulting cyclic ketone is then isolated through extraction and purified by distillation or recrystallization.
Physicochemical Properties of Ethyl Cyanoacetate
The reactivity and utility of ethyl cyanoacetate are intrinsically linked to its physicochemical properties. The presence of both a nitrile and an ester group flanking a methylene group results in the high acidity of the methylene protons, making it a potent nucleophile in base-catalyzed reactions.
| Property | Value | Reference |
| Molecular Formula | C5H7NO2 | [1] |
| Molar Mass | 113.116 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pleasant | [1] |
| Boiling Point | 206-208 °C | [2] |
| Melting Point | -22.5 °C | [2] |
| Density | 1.06 g/cm³ | [2] |
| Solubility in Water | Slightly soluble | [2] |
| Solubility in Organic Solvents | Miscible with ethanol and ether | [2] |
Impact on Drug Development and Medicinal Chemistry
The versatility of cyanoacetate esters as building blocks has had a profound impact on the synthesis of pharmaceuticals. Their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions has made them key starting materials for a diverse array of therapeutic agents.
Synthesis of Allopurinol (B61711)
Allopurinol, a drug used to treat gout and high levels of uric acid in the body, can be synthesized from ethyl cyanoacetate. One synthetic route involves the condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with hydrazine (B178648) and subsequent reaction with formamide.[2]
Synthesis of Trimethoprim (B1683648)
Trimethoprim, an antibiotic commonly used to treat urinary tract infections, is another example of a pharmaceutical synthesized from ethyl cyanoacetate.[1] The synthesis involves a Knoevenagel condensation of ethyl cyanoacetate with 3,4,5-trimethoxybenzaldehyde, followed by reduction and cyclization with guanidine.[5]
Synthesis of Caffeine
The purine (B94841) derivatives theophylline, caffeine, and uric acid are also synthetically accessible from ethyl cyanoacetate.[1] For caffeine, the synthesis typically involves the reaction of ethyl cyanoacetate with N,N'-dimethylurea.[1][16]
Conclusion
From their discovery in the late 19th century, cyanoacetate esters have evolved from chemical curiosities to indispensable building blocks in organic synthesis. The pioneering work of chemists like Knoevenagel, Guareschi, and Thorpe established the fundamental reactivity of these compounds, paving the way for their widespread application. The continued development of new synthetic methodologies and their crucial role in the synthesis of life-saving medicines underscore the enduring legacy and bright future of cyanoacetate esters in the chemical sciences.
References
- 1. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
- 2. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 6. synarchive.com [synarchive.com]
- 7. 150th Birthday: Emil Knoevenagel - ChemistryViews [chemistryviews.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Emil Knoevenagel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]
- 13. Synthesis [ch.ic.ac.uk]
- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Sciencemadness Discussion Board - Caffeine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
fundamental reactivity of N-hydroxysuccinimide esters
An In-depth Technical Guide to the Fundamental Reactivity of N-Hydroxysuccinimide (NHS) Esters
Introduction
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed by researchers, scientists, and drug development professionals to create stable covalent linkages between molecules.[1][2] Initially developed for peptide synthesis, their high reactivity and selectivity towards primary amines, coupled with their relative stability in aqueous environments, have made them indispensable tools for labeling proteins, creating antibody-drug conjugates (ADCs), and developing diagnostic assays.[][4][5] This technical guide provides an in-depth exploration of the core principles governing NHS ester reactivity, offering quantitative data, detailed experimental protocols, and visual workflows to empower users in their research and development endeavors.
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][6] In this mechanism, the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[6] This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond and release N-hydroxysuccinimide as a leaving group.[1][]
The efficiency of this reaction is critically dependent on the pH of the medium.[7][8] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[4][9][10]
-
At low pH (below 7): Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive towards the NHS ester.[4][7][10]
-
At high pH (above 8.5-9.0): The rate of hydrolysis, a competing side reaction where the NHS ester reacts with water, increases dramatically, significantly reducing the yield of the desired conjugate.[4][10][11]
Within the optimal range, a sufficient concentration of the primary amine is deprotonated and available to react, while the rate of hydrolysis remains manageable.[12]
Competing Pathways: Aminolysis vs. Hydrolysis
The primary challenge in NHS ester chemistry is managing the competition between the desired aminolysis (reaction with an amine) and the undesired hydrolysis (reaction with water).[][9][12] Hydrolysis results in the conversion of the reactive NHS ester to an unreactive carboxylic acid, which reduces the overall efficiency of the conjugation.[2][12]
The rate of hydrolysis is highly dependent on pH and temperature.[9][11] In dilute protein solutions, the unimolecular hydrolysis reaction can become a more significant competitor to the bimolecular conjugation reaction.[10] Therefore, to maximize conjugation efficiency, reactions are often performed with higher concentrations of the amine-containing biomolecule (typically 1-10 mg/mL) and at a slightly basic pH (8.3-8.5) for a controlled duration.[7][10]
Quantitative Data on Reactivity and Stability
The stability of an NHS ester is typically reported as its half-life (t½), the time it takes for 50% of the ester to hydrolyze under specific conditions. This parameter is crucial for designing effective conjugation strategies.
Table 1: Effect of pH and Temperature on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 7.0 | 0 | 4-5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | Ambient | ~1 hour |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
| 9.0 | Ambient | Minutes |
Data compiled from multiple sources.[4][9][10][11][13][14]
For applications requiring different solubility or cell permeability characteristics, a water-soluble version, the sulfo-NHS ester, is available.
Table 2: Comparison of NHS and Sulfo-NHS Esters
| Feature | NHS Ester | Sulfo-NHS Ester |
|---|---|---|
| Solubility | Insoluble in aqueous buffers; requires organic solvents (e.g., DMSO, DMF).[4] | Soluble in aqueous buffers.[4] |
| Membrane Permeability | Permeable to cell membranes.[4] | Impermeable to cell membranes.[4][15] |
| Stability | Generally lower in aqueous solution.[4] | Slightly higher in aqueous solution.[4] |
| Primary Applications | Intracellular labeling, general bioconjugation.[4] | Cell surface labeling, general bioconjugation in the absence of organic solvents.[4] |
Experimental Protocols
Protocol 1: Synthesis of an NHS Ester using a Carbodiimide (B86325) Coupling Agent
This protocol describes the activation of a carboxylic acid to form a reactive NHS ester. The choice between N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) depends on the solubility of the starting materials and the preferred purification method.[16]
-
Dissolution: Dissolve the carboxylic acid-containing molecule and N-hydroxysuccinimide (NHS) in an appropriate anhydrous solvent.
-
Molar Ratio: Use a molar ratio of Carboxylic Acid:NHS:Carbodiimide of approximately 1:1.2:1.2 to 1:2:2.[16]
-
Activation: Add the carbodiimide (DCC or EDC) to the solution and stir the reaction mixture. The reaction is typically run for several hours to overnight at room temperature, protected from light.[16]
-
Byproduct Removal:
-
DCC: The insoluble dicyclohexylurea (DCU) byproduct will precipitate. Remove it by filtration.[16]
-
EDC: The water-soluble urea (B33335) byproduct can be removed by aqueous extraction or washing if the product is in an organic phase, or by dialysis/chromatography for aqueous reactions.[16]
-
-
Purification & Use: The resulting NHS ester in the filtrate/solution can be purified further (e.g., by precipitation or chromatography) or used directly in a subsequent conjugation reaction.[16]
Protocol 2: General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general framework for conjugating an NHS ester to a protein.[7][10]
-
Buffer Exchange: Ensure the protein (or other biomolecule) is in an amine-free buffer at a pH of 8.3-8.5.[7][10]
-
Compatible Buffers: Phosphate-buffered saline (PBS), 0.1 M sodium bicarbonate, 0.1 M phosphate, HEPES, or borate (B1201080) buffers are suitable.[9][10]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target for the NHS ester.[9][10]
-
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][10] Note that DMF can degrade to dimethylamine, which will react with the ester.[7]
-
Calculate Molar Excess: Determine the desired molar excess of the NHS ester over the protein. An 8- to 20-fold molar excess is a common starting point for mono-labeling, but this should be optimized for each specific protein and application.[2][7][17]
-
Reaction: Add the calculated volume of the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[7]
-
Incubation: Incubate the reaction mixture. Typical conditions are 1 to 4 hours at room temperature or overnight at 4°C.[9][10][18] The lower temperature can be beneficial for sensitive proteins and also slows the rate of hydrolysis.[19]
-
Quenching (Optional): To terminate the reaction, a quenching reagent with a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[10]
-
Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein conjugate. Common methods include gel filtration (desalting columns), dialysis, or precipitation.[7][10][18]
Visualizing Workflows and Decision Processes
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate (CAS No. 56657-76-2), a reagent commonly utilized in bioconjugation and chemical synthesis. Adherence to the protocols outlined herein is crucial for mitigating risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄[2][3][4] |
| Molecular Weight | 182.13 g/mol [2][4] |
| Appearance | Solid (form may vary) |
| Boiling Point | 336.064 °C at 760 mmHg[2][3] |
| Flash Point | 157.046 °C[2][3] |
| Density | 1.468 g/cm³[2][3] |
| Refractive Index | 1.53[2][3] |
| Storage Temperature | 2-8 °C[2][3] |
| LogP | -0.55482[2][3] |
Experimental Protocols
The use of appropriate personal protective equipment is mandatory to prevent accidental exposure.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Chemical-resistant gloves (e.g., nitrile).[2] Eye Protection: Chemical safety goggles.[2] Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially when handling powders outside of a fume hood to avoid dust inhalation.[5] Lab Coat: A standard laboratory coat is required.[2] |
| Dissolving and Solution Handling | Gloves: Chemical-resistant gloves (e.g., nitrile).[2] Eye Protection: Chemical safety goggles and a face shield to protect against splashes.[5] Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2] Lab Coat: A standard laboratory coat is required.[2] |
| Waste Disposal | Gloves: Chemical-resistant gloves (e.g., nitrile).[2] Eye Protection: Chemical safety goggles.[2] Lab Coat: A standard laboratory coat is required.[2] |
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel must be trained on the specific hazards of the chemical.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: To minimize dust generation, weigh the solid compound carefully, preferably within a chemical fume hood or a balance with a draft shield.[2]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all contaminated surfaces.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash skin with plenty of soap and water.[1][6] Remove contaminated clothing and shoes.[2] If skin irritation occurs, seek medical attention. Wash clothing before reuse.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][6] If you feel unwell, seek medical attention. |
| Ingestion | Do NOT induce vomiting.[6][7] Wash out mouth with water.[2][6] If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.[7] Seek immediate medical attention.[2][7] |
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.[2][8]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[8]
-
Collect Absorbed Material: Dampen the solid spill material with alcohol, then carefully scoop the absorbent material into a designated hazardous waste container.[7] Use absorbent paper dampened with alcohol to pick up any remaining material.[7]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., alcohol) followed by a wash with soap and water.[7] Collect all cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Seal all contaminated materials, including absorbent paper and clothing, in a vapor-tight plastic bag for eventual disposal.[7]
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[7][9] Water spray, foam, and dry chemical are also acceptable.[6]
-
Specific Hazards: During combustion, irritant fumes and hazardous combustion products such as carbon monoxide and nitrogen oxides may be emitted.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Due to its reactivity, this compound should be chemically inactivated before disposal.
-
Inactivation: The primary strategy involves the hydrolysis of the reactive NHS ester group. This can be achieved by preparing a quenching solution with a pH of 8.6 or higher (e.g., 0.1 M sodium bicarbonate or sodium carbonate buffer) to facilitate rapid hydrolysis.[8]
-
Procedure: Slowly add the waste material to the quenching solution while stirring in a chemical fume hood. Allow the mixture to stir for several hours to ensure complete hydrolysis.
-
Waste Collection: The resulting solution should be collected in a properly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips and gloves, should be placed in a sealed bag and disposed of as solid chemical waste.[8]
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8] Collect the first rinse as hazardous waste. Subsequent rinses can be collected in the same hazardous waste container.[8]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Conditions to Avoid: Heat, flames, and sparks.[2]
-
Incompatible Materials: Oxidizing agents.[2]
-
Hazardous Decomposition Products: Carbon monoxide, nitrogen oxides.[2]
Visualizations
Caption: Chemical structure highlighting the reactive ester linkage.
Caption: Workflow for risk assessment and safe handling.
References
- 1. chemscene.com [chemscene.com]
- 2. (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate|56657-76-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 1-(3,4-diethoxyphenyl)ethanone (CAS 1137-71-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,4-diethoxyphenyl)ethanone (B72310) (CAS 1137-71-9), also known as 3',4'-diethoxyacetophenone. While direct and extensive biological activity data for this specific compound is limited in publicly available literature, this guide also explores the known biological activities of structurally similar compounds to provide insights into its potential pharmacological profile. Furthermore, it details relevant experimental protocols and lists current suppliers.
Chemical and Physical Properties
1-(3,4-diethoxyphenyl)ethanone is an aromatic ketone characterized by a di-substituted phenyl ring with two ethoxy groups and an acetyl group.
| Property | Value | Source |
| CAS Number | 1137-71-9 | N/A |
| Molecular Formula | C₁₂H₁₆O₃ | N/A |
| Molecular Weight | 208.25 g/mol | N/A |
| Appearance | White to Light Brown Solid | [1] |
| Purity | ≥95% - 99% | [1] |
| Storage | Store in a dry and cool place | [1] |
Table 1: Physicochemical Properties of 1-(3,4-diethoxyphenyl)ethanone.
Synthesis
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 1-(3,4-diethoxyphenyl)ethanone.
Biological Activity and Potential Mechanism of Action (Inferred from Structurally Related Compounds)
Direct experimental data on the biological activity and mechanism of action of 1-(3,4-diethoxyphenyl)ethanone is scarce. However, the broader class of acetophenone (B1666503) derivatives has been investigated for a range of pharmacological activities. Structurally similar compounds, particularly those with dihydroxy or dimethoxy substitutions, have demonstrated antimicrobial, anticancer, and enzyme-inhibitory properties.
Potential Antimicrobial Activity
Derivatives of dihydroxyacetophenone have shown significant antibacterial activity, particularly against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. The mechanism is thought to involve the disruption of the bacterial cell membrane.
Potential Anticancer and Cytotoxic Activity
Various acetophenone derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. For instance, some 1,3,4-thiadiazole (B1197879) derivatives containing a dimethoxyphenyl group have shown activity against breast cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.
Potential Enzyme Inhibition
The acetophenone scaffold is present in molecules that are known to inhibit various enzymes. For example, certain derivatives have been investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. The di-substituted phenyl ring is a common feature in many enzyme inhibitors, suggesting that 1-(3,4-diethoxyphenyl)ethanone could be explored for similar activities.
Potential Biological Screening Workflow
References
Methodological & Application
Application Notes and Protocols for the Use of 2,5-Dioxopyrrolidin-1-yl 2-Cyanoacetate in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, also known as succinimidyl cyanoacetate (B8463686) or cyanoacetic acid N-hydroxysuccinimide ester. This document details its primary application in the N-terminal cyanoacetylation of peptides, a critical modification for enhancing peptide stability and for use in the development of therapeutic peptides and enzyme inhibitors. Detailed protocols for on-resin peptide modification are provided, along with a summary of the chemical properties and potential applications of N-cyanoacetylated peptides.
Introduction: N-Terminal Modification of Peptides
The modification of peptide termini is a crucial strategy in drug discovery and development to enhance the therapeutic potential of peptide-based candidates. Unmodified peptides often suffer from rapid degradation by exopeptidases, limiting their in vivo half-life and bioavailability. N-terminal "capping," such as acetylation or, in this case, cyanoacetylation, can significantly increase a peptide's stability against enzymatic degradation.[1][2] The cyanoacetyl group, in particular, offers unique chemical reactivity that can be leveraged for further conjugation or to act as a reactive "warhead" in the design of enzyme inhibitors.
This compound is an N-hydroxysuccinimide (NHS) ester, a class of reagents widely used for the efficient acylation of primary amines under mild conditions.[3][4][5] This makes it an ideal candidate for the specific modification of the N-terminal α-amino group of a peptide chain.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Synonyms | Succinimidyl cyanoacetate, Cyanoacetic acid-Osu |
| CAS Number | 56657-76-2 |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents like DMF and DMSO |
| Storage | 2-8°C, desiccated |
Applications in Peptide Chemistry
The primary application of this compound in the context of peptide synthesis is the N-terminal cyanoacetylation of peptides. This modification serves several key purposes:
-
Enhanced Proteolytic Stability: Capping the N-terminus with a cyanoacetyl group can block the action of aminopeptidases, thereby increasing the peptide's half-life in biological systems.[1][2] This is a critical factor in the development of peptide-based therapeutics.
-
Enzyme Inhibition: The cyanoacetyl group can act as a reactive moiety. For example, cyanoacetyl hydrazones have been investigated as potential inhibitors of enzymes like pancreatic lipase.[6] N-cyanoacetylated peptides could be designed as targeted inhibitors for various enzymes, where the peptide sequence provides specificity and the cyanoacetyl group interacts with the active site.
-
Chemical Handle for Further Conjugation: The active methylene (B1212753) group of the cyanoacetyl moiety provides a site for further chemical modifications, allowing for the attachment of reporter molecules, polymers (e.g., PEG), or other functional groups.
Experimental Protocols
The following protocols describe the on-resin N-terminal cyanoacetylation of a peptide synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Materials
-
Peptide-on-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
On-Resin N-Terminal Cyanoacetylation Protocol
This protocol is designed for a standard 0.1 mmol scale synthesis. Reagent volumes should be adjusted accordingly for different scales.
-
Resin Swelling: Swell the peptide-on-resin in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a standard deprotection using 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove residual piperidine.
-
Preparation of Cyanoacetylation Solution:
-
Dissolve 3-5 equivalents of this compound in DMF.
-
Add 5-10 equivalents of DIPEA to the solution.
-
-
Coupling Reaction:
-
Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test to check for the absence of free primary amines.
-
Final Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Drying and Cleavage: Dry the resin under vacuum. The N-cyanoacetylated peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Quantitative Data and Expected Outcomes
While specific yield data for N-terminal cyanoacetylation using this reagent is not extensively published, on-resin N-terminal modifications with NHS esters are generally efficient.[3][4]
| Parameter | Expected Outcome |
| Reaction Yield | >95% (on-resin) |
| Purity (post-cleavage) | Dependent on peptide sequence and cleavage efficiency |
| Monitoring | Negative ninhydrin test indicates complete capping |
Diagrams and Workflows
Reaction Mechanism
Caption: Reaction mechanism of N-terminal cyanoacetylation.
Experimental Workflow
Caption: Workflow for on-resin N-terminal cyanoacetylation.
Conclusion
This compound is a valuable reagent for the N-terminal modification of peptides. The resulting N-cyanoacetylated peptides exhibit enhanced stability and possess a functional group that can be exploited for further chemical modifications or for the design of targeted enzyme inhibitors. The provided protocols offer a straightforward and efficient method for achieving this modification on solid support, making it a useful tool for researchers in peptide chemistry and drug development.
Safety Information
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid formation of dust and aerosols.
-
Store in a cool, dry place away from oxidizing agents.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols should be adapted and optimized for specific peptide sequences and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]
- 6. ijbpas.com [ijbpas.com]
Application Notes and Protocols for Protein Labeling with 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a cornerstone technique in biochemical research and drug development, enabling the investigation of protein function, localization, and interactions. Covalent modification of proteins with specific chemical probes can introduce new functionalities, facilitate detection, or aid in therapeutic applications.[1] 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, also known as N-succinimidyl cyanoacetate (B8463686) or NHS-cyanoacetate, is an amine-reactive chemical probe. It utilizes N-hydroxysuccinimide (NHS) ester chemistry to covalently attach a cyanoacetyl group to proteins.[1][2] The NHS ester functional group reacts efficiently with primary amines (-NH₂), which are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[1][3] Under appropriate pH conditions, the NHS ester reacts with a nucleophilic primary amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1] The introduction of the cyanoacetyl moiety can be used to study the effects of small molecule acylation on protein function or serve as a unique structural probe.
Principle of NHS-Ester Chemistry
N-Hydroxysuccinimide esters are widely employed for the modification of proteins.[4] The reaction is most efficient at a slightly alkaline pH (typically 7-9), where the primary amine groups are deprotonated and thus more nucleophilic.[5][6] The NHS group is an excellent leaving group, which facilitates the formation of a stable amide bond between the cyanoacetate moiety and the protein.[4] A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.[5]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄[2][7] |
| Molecular Weight | 182.13 g/mol [2][7] |
| Boiling Point | 336.064°C at 760 mmHg[7] |
| Flash Point | 157.046°C[7] |
| Density | 1.468 g/cm³[7] |
| Storage Conditions | 2-8°C[7] |
Experimental Protocols
This protocol provides a general framework for labeling proteins with this compound. Optimization may be required depending on the specific protein and the desired degree of labeling.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)[5]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1]
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-9.0.[8] Avoid buffers containing primary amines like Tris or glycine.[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[8]
-
Purification column (e.g., size-exclusion chromatography, dialysis)[1]
Experimental Workflow
Caption: A generalized workflow for protein labeling with this compound.[1]
Detailed Protocol
-
Preparation of Protein Solution:
-
Preparation of this compound Stock Solution:
-
Calculation of Reagent Molar Excess:
-
Determine the desired molar excess of the NHS ester relative to the protein. A starting point of a 10- to 50-fold molar excess of the reagent over the protein is recommended.[1]
-
The optimal ratio will depend on the number of accessible primary amines on the protein and the desired degree of labeling.[8]
-
-
Labeling Reaction:
-
Add the calculated volume of the NHS-cyanoacetate stock solution to the protein solution while gently vortexing.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1] Longer incubation times can be explored but may increase the risk of protein aggregation or degradation.[1]
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[8] |
| Molar Excess of NHS-ester | 10-50X | May need optimization for the desired degree of labeling.[8] |
| Reaction pH | 8.0-9.0 | Optimal for deprotonation of primary amines.[8] The reaction is strongly pH-dependent.[6] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins.[8] |
| Reaction Time | 30-60 minutes | Longer times may be needed at lower temperatures.[1][8] |
| Quenching Agent | 1 M Tris-HCl or Glycine | Final concentration of 50-100 mM.[8] |
Characterization of Labeled Protein
The success of the labeling reaction can be confirmed by several methods:
-
SDS-PAGE: A shift in the molecular weight of the protein may be observed, although the small mass of the cyanoacetyl group may not result in a discernible shift.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): This is the most accurate method to determine the degree of labeling by measuring the precise mass of the conjugated and unconjugated protein.[9]
-
Spectrophotometry: If the attached group has a unique absorbance, this can be used to quantify the degree of labeling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | pH of the reaction buffer is too low.[10] | Ensure the pH is between 8.0 and 9.0.[10] |
| Presence of primary amines in the buffer.[10] | Use an amine-free buffer like PBS, HEPES, or bicarbonate.[10] | |
| Hydrolyzed/inactive NHS ester. | Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[1][10] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of the NHS-cyanoacetate.[10] | |
| Protein Precipitation | Protein is sensitive to the reaction conditions or the organic solvent. | Perform the reaction at 4°C. Minimize the amount of organic solvent added.[8] |
Applications
The introduction of a cyanoacetyl group onto a protein can be utilized in various applications:
-
Studying Protein-Protein Interactions: The modification may alter the interaction interface or introduce a unique chemical handle for further reactions.
-
Enzyme Inhibition Studies: If the labeling occurs at or near the active site, it may modulate enzymatic activity.
-
Biophysical Characterization: The cyano group can serve as an infrared probe to study the local environment of the labeled site.
Signaling Pathway Diagram Example
While there are no specific signaling pathways directly associated with this compound in the provided search results, the following diagram illustrates a hypothetical scenario where a labeled protein could be used to modulate a signaling pathway. For instance, labeling a protein that interacts with a key signaling component could alter its function.
Caption: Hypothetical modulation of a signaling pathway by a labeled protein.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate|56657-76-2 - MOLBASE Encyclopedia [m.molbase.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, also known as N-succinimidyl cyanoacetate (B8463686) (NHS-cyanoacetate), is an amine-reactive chemical crosslinker used in bioconjugation. Its core structure features a cyanoacetate group activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester allows for the covalent attachment of the cyanoacetyl group to primary amines (-NH₂) present on biomolecules such as proteins, peptides, and modified oligonucleotides. The primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal amine of polypeptide chains. The resulting stable amide bond makes this reagent a valuable tool for various applications in research and drug development.
The cyano group introduces unique chemical properties to the conjugated molecule, potentially influencing its polarity and providing a handle for further chemical modifications if desired. This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on protein modification.
Core Concepts in Bioconjugation with NHS-cyanoacetate
The fundamental reaction mechanism involves the nucleophilic attack of a primary amine from the biomolecule on the carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0 to ensure the primary amines are deprotonated and thus nucleophilic.
Data Presentation: Illustrative Quantitative Data
While specific quantitative data for every biomolecule is application-dependent, the following table provides a summary of expected outcomes for the conjugation of this compound to a model protein, such as a monoclonal antibody (mAb), under optimized conditions. Note: These values are illustrative and should be determined empirically for each specific application.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Degree of Labeling (DOL) | 2 - 6 moles of cyanoacetate per mole of mAb | UV-Vis Spectrophotometry, Mass Spectrometry (MS) | The ratio of reagent to protein can be adjusted to control the DOL. |
| Conjugation Efficiency | 40 - 70% | HPLC, SDS-PAGE | Efficiency is influenced by pH, temperature, reaction time, and buffer composition. |
| Yield of Purified Conjugate | 60 - 85% | Protein Quantification Assay (e.g., BCA) | Losses occur during purification steps (e.g., size exclusion chromatography). |
| Stability of Amide Bond (Half-life in PBS at 37°C) | > 100 hours | HPLC, MS | The formed amide bond is generally stable under physiological conditions.[1] |
| Reaction Time | 1 - 4 hours at Room Temperature | Time-course analysis by HPLC or MS | Longer reaction times may be needed at lower temperatures (e.g., 4°C). |
| Optimal pH Range | 8.0 - 9.0 | pH titration experiments | Buffers should be free of primary amines (e.g., Tris). |
Mandatory Visualization
Reaction Mechanism
References
Applications of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, commonly known as NHS-cyanoacetate, is a versatile reagent in drug discovery, primarily utilized as a precursor for the installation of a cyanoacrylate "warhead" onto small molecules. This reactive group is particularly effective in the design of targeted covalent inhibitors (TCIs), a class of drugs that form a stable, covalent bond with their protein targets. The cyanoacrylate moiety acts as a Michael acceptor, exhibiting high reactivity towards nucleophilic amino acid residues, most notably cysteine. This targeted covalent inhibition strategy can offer significant advantages over non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of covalent inhibitors, with a focus on inhibitors of Histone Deacetylase 4 (HDAC4), a key therapeutic target in oncology and neurodegenerative diseases.
Application Notes
Mechanism of Action: Covalent Modification of Cysteine Residues
The utility of this compound in drug discovery stems from its ability to readily react with primary amines on a scaffold molecule to introduce a cyanoacrylamide functional group. This group then serves as the electrophilic "warhead" that covalently modifies the target protein.
The reaction proceeds via a two-step mechanism:
-
Amide Bond Formation: The N-hydroxysuccinimide (NHS) ester of this compound is a highly reactive leaving group, facilitating the acylation of primary amines on a drug-like scaffold under mild conditions to form a cyanoacetamide derivative.
-
Michael Addition: The resulting α-cyanoacrylamide is an activated Michael acceptor. The electron-withdrawing cyano group enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue within the protein's binding site. This Michael addition reaction results in the formation of a stable, covalent thioether bond between the inhibitor and the protein. This covalent bond formation can be reversible or irreversible, depending on the specific chemical context of the warhead and the target protein.
Targeted Covalent Inhibition of HDAC4
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression through the deacetylation of lysine (B10760008) residues on histones and other proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. HDAC4, a class IIa HDAC, is a particularly attractive therapeutic target.
The development of selective HDAC4 inhibitors is a key area of research. Cyanoacrylate-based covalent inhibitors have emerged as a promising strategy to achieve both high potency and selectivity for HDAC4.[1][3][4] These inhibitors are designed to form a covalent bond with a specific cysteine residue in or near the active site of HDAC4, leading to prolonged and effective inhibition.
Quantitative Data
The potency of covalent inhibitors is often characterized by their half-maximal inhibitory concentration (IC50) at a fixed time point, or more comprehensively by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal). The ratio kinact/KI represents the second-order rate constant for covalent modification and is a key metric for comparing the efficiency of different covalent inhibitors.
Table 1: Potency of Exemplary Cyanoacrylate-Based HDAC Inhibitors
| Compound ID | Target | IC50 (nM) | kinact/KI (M-1s-1) | Reference |
| BRD4770 | HDAC2 | 160 | 1,100 | --INVALID-LINK-- |
| BRD9652 | HDAC2 | 3,900 | 120 | --INVALID-LINK-- |
| HDACi-1 | HDAC4 | 310 | Not Reported | --INVALID-LINK-- |
| HDACi-2 | HDAC6 | 70 | Not Reported | --INVALID-LINK-- |
Note: The data in this table is illustrative and compiled from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Cyanoacrylate-Based Covalent Inhibitor
This protocol describes a general method for coupling a primary amine-containing scaffold with this compound.
Materials:
-
Primary amine-containing scaffold molecule
-
This compound (NHS-cyanoacetate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Nitrogen or Argon gas supply
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Rotary evaporator
Procedure:
-
Dissolution of Scaffold: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve the primary amine-containing scaffold molecule (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add triethylamine or DIPEA (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of NHS-cyanoacetate: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring solution of the scaffold and base.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (the primary amine scaffold) is consumed. This typically takes 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyanoacrylate-containing covalent inhibitor.
-
Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Assay for Determining the Potency of Covalent Inhibitors (kinact/KI)
This protocol outlines a general method for determining the second-order rate constant of covalent inactivation (kinact/KI) for an irreversible inhibitor.
Materials:
-
Purified target enzyme (e.g., HDAC4)
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer
-
Substrate for the enzyme (e.g., a fluorogenic acetylated peptide for HDAC4)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a series of dilutions of the covalent inhibitor in assay buffer. Also, prepare a solution of the target enzyme in assay buffer at a concentration suitable for the assay.
-
Incubation: In a 96-well plate, mix the enzyme solution with the different concentrations of the inhibitor. Include a control well with enzyme and DMSO (vehicle) only. Incubate the plate at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Enzyme Activity Measurement: At each time point, initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the rate of the enzymatic reaction (e.g., the rate of increase in fluorescence) over a short period.
-
Data Analysis:
-
For each inhibitor concentration and incubation time, calculate the initial rate of the reaction.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the incubation time for each inhibitor concentration. The slope of this line will give the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]), where [I] is the inhibitor concentration.
-
At low inhibitor concentrations ([I] << KI), the equation simplifies to a linear relationship: kobs ≈ (kinact/KI) * [I]. The slope of the linear portion of the plot of kobs versus [I] will give the second-order rate constant, kinact/KI.
-
Visualizations
Diagram 1: Synthesis of a Cyanoacrylate Covalent Inhibitor
Caption: Workflow for synthesizing a cyanoacrylate covalent inhibitor.
Diagram 2: Mechanism of Covalent Inhibition
Caption: Two-step mechanism of targeted covalent inhibition.
Diagram 3: Simplified HDAC4 Signaling Pathway
Caption: Simplified overview of the HDAC4 signaling pathway.
References
Application Notes and Protocols for 2,5-Dioxopyrrolidin-1-yl 2-Cyanoacetate as a Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate, also known as succinimidyl cyanoacetate (B8463686) or cyanoacetic acid N-hydroxysuccinimide (NHS) ester, is a versatile coupling reagent employed in the covalent modification of primary and secondary amines. Its utility stems from the N-hydroxysuccinimide ester functional group, which is a proficient leaving group that facilitates the acylation of amines under mild reaction conditions to form stable amide bonds. This reagent is particularly valuable in bioconjugation, peptide synthesis, and as a key intermediate in the synthesis of pharmaceuticals. A notable application is in the preparation of selective Janus kinase (JAK) inhibitors, such as Momelotinib (CYT387), where it serves to introduce a cyanomethyl moiety.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound as a coupling reagent, with a focus on its application in the synthesis of small molecules and the general principles of bioconjugation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 56657-76-2 |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in aqueous buffers. |
| Storage | Store at 2-8°C in a dry, inert atmosphere.[3] |
Reaction Mechanism
The coupling reaction proceeds via a nucleophilic acyl substitution. The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Reaction of this compound with an amine.
Applications
The primary application of this compound is in the introduction of a cyanomethylcarbonyl group (-C(O)CH₂CN) to a molecule containing a primary or secondary amine.
Synthesis of Janus Kinase (JAK) Inhibitors
A key application of this reagent is in the synthesis of Momelotinib (formerly CYT387), a potent inhibitor of JAK1 and JAK2.[1][4] In the final step of the synthesis of the active pharmaceutical ingredient, this compound is used to couple with an amine precursor to form the cyanomethyl benzamide (B126) moiety.
The general workflow for this synthetic step is outlined below:
Workflow for the synthesis of a JAK inhibitor.
Experimental Protocols
The following protocols provide a general framework for using this compound as a coupling reagent. Optimization may be required for specific applications.
Protocol 1: General Procedure for Coupling to a Small Molecule Amine
This protocol is based on the principles of the final coupling step in the synthesis of Momelotinib.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (optional, for amine salts)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing substrate (1 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition: Add this compound (1.0 - 1.5 equivalents) to the reaction mixture.
-
Base Addition (if necessary): If the amine substrate is a salt (e.g., hydrochloride), add a tertiary amine base (1.0 - 1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution (e.g., 5% LiCl, brine) to remove the N-hydroxysuccinimide byproduct and any excess base.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final N-acylated product.
-
Quantitative Data (Illustrative):
The following table provides an example of typical reaction parameters. Actual conditions should be optimized for each specific substrate.
| Parameter | Value |
| Amine Substrate | 1.0 mmol |
| This compound | 1.2 mmol (1.2 eq) |
| Solvent | Anhydrous DMF (5-10 mL) |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 12 hours |
| Typical Yield | 70-90% (after purification) |
Protocol 2: General Procedure for Bioconjugation to a Protein
This protocol outlines the general steps for labeling a protein with a cyanoacetyl group using this compound.
Materials:
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a 10- to 50-fold molar excess of the this compound solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching: (Optional but recommended) Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts (N-hydroxysuccinimide) from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.
Quantitative Data (Illustrative):
| Parameter | Value |
| Protein Concentration | 5 mg/mL |
| Molar Ratio (NHS ester:Protein) | 20:1 |
| Reaction Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 |
| Reaction Time | 2 hours at Room Temperature |
| Purification Method | Size-Exclusion Chromatography |
Data Presentation: Comparison of Coupling Conditions
The efficiency of the coupling reaction is influenced by several factors. The following table summarizes key parameters and their general effects.
| Parameter | Condition | Effect on Yield | Notes |
| pH (for Bioconjugation) | 7.0 - 7.5 | Moderate | Favors stability of the NHS ester, but slower reaction with amines. |
| 7.5 - 8.5 | Optimal | Good balance between amine reactivity and NHS ester stability. | |
| > 8.5 | Decreased | Increased rate of NHS ester hydrolysis. | |
| Solvent | Anhydrous DMF, DMSO | High | Good solubility for the reagent and many organic substrates. |
| Aqueous Buffers (with co-solvent) | Variable | Necessary for biomolecules; co-solvent aids solubility of the NHS ester. | |
| Molar Excess of Reagent | 1.1 - 2.0 fold (small molecules) | Increased | Drives the reaction to completion. |
| 10 - 50 fold (biomolecules) | Increased | Compensates for competing hydrolysis and ensures sufficient labeling. | |
| Temperature | 4°C | Slower Reaction | Often used for long incubations with sensitive biomolecules to minimize degradation. |
| Room Temperature (20-25°C) | Faster Reaction | Suitable for most small molecule syntheses and shorter bioconjugation reactions. |
Conclusion
This compound is a valuable and efficient coupling reagent for the acylation of amines. Its application in the synthesis of complex pharmaceutical molecules like Momelotinib highlights its importance in drug development. The provided protocols and data offer a foundation for researchers and scientists to effectively utilize this reagent in their synthetic and bioconjugation endeavors. Careful consideration of reaction conditions, particularly for applications involving sensitive biomolecules, is crucial for achieving optimal results.
References
- 1. N-(cyanomethyl)-4-(2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)benzamide | 1056634-68-4 | Buy Now [molport.com]
- 2. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USRE48285E1 - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide - Google Patents [patents.google.com]
- 4. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying the Products of 2,5-Dioxopyrrolidin-1-yl 2-Cyanoacetate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of reaction products involving 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate. This N-hydroxysuccinimide (NHS) ester is a valuable reagent for the modification of primary and secondary amines in a variety of molecules, including proteins, peptides, and small molecule drug candidates. Effective purification is critical to remove unreacted starting materials, the N-hydroxysuccinimide leaving group, and other byproducts, ensuring the purity and quality of the final conjugate.
The choice of purification method is highly dependent on the physicochemical properties of the target molecule, particularly its size and hydrophobicity. This guide outlines the most common and effective techniques: Size Exclusion Chromatography (SEC) for large biomolecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for peptides and small molecules, and Dialysis/Desalting for buffer exchange and removal of small molecule impurities from macromolecules.
Key Purification Strategies: A Comparative Overview
The selection of an appropriate purification strategy is paramount for achieving high purity and yield. The table below summarizes the key quantitative parameters and typical performance of the most common methods.
| Parameter | Size Exclusion Chromatography (SEC) / Desalting | Reverse-Phase HPLC (RP-HPLC) | Dialysis |
| Primary Application | Proteins, Antibodies, Oligonucleotides (>5 kDa) | Peptides, Small Molecules, Oligonucleotides | Proteins, Antibodies, other macromolecules |
| Principle of Separation | Molecular Size and Shape | Hydrophobicity | Molecular Weight Cut-Off (MWCO) |
| Typical Sample Loading | Preparative: 0.5% - 4% of column volume.[1] Desalting: Up to 30% of column volume. | 1-100 mg per injection, dependent on column size.[2] Typical loading: 1-2 mg/mL of column volume.[3] | Dependent on tubing/cassette volume |
| Typical Recovery Rate | >95% for desalting.[1] 70% - 90% for preparative SEC. | 30% - 70%.[2] | >90% |
| Achievable Purity | High (excellent for removing small molecules) | >95% to >99%.[2] | Moderate (removes small molecules) |
| Key Byproducts Removed | Unreacted NHS-ester, N-hydroxysuccinimide | Unreacted starting materials, diastereomers, truncated sequences | Unreacted NHS-ester, N-hydroxysuccinimide, salts |
| Typical Run Time | < 1 hour | 30 - 60 minutes per run | 12 - 48 hours (with buffer changes) |
Experimental Workflows
The choice of purification workflow depends on the scale of the reaction and the nature of the product. Below are generalized workflows for purifying large biomolecules and smaller peptide/small molecule conjugates.
Protocol 1: Purification of Protein Conjugates using Size Exclusion Chromatography (SEC)
This protocol is designed for the purification of proteins (e.g., antibodies) after conjugation with this compound, effectively removing unreacted small molecules.
Materials and Equipment:
-
SEC column (e.g., Superdex™ 200 Increase 10/300 GL for high resolution or a desalting column like Sephadex™ G-25 for rapid buffer exchange).[4]
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector.
-
Equilibration and elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fraction collector.
-
Sample clarification filters (0.22 µm).
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the chosen elution buffer at the recommended flow rate.
-
Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm for proteins).
-
-
Sample Preparation:
-
After the conjugation reaction, quench any unreacted NHS ester by adding a final concentration of 20-50 mM Tris or glycine (B1666218) and incubating for 15-30 minutes.[2]
-
Clarify the reaction mixture by centrifugation (10,000 x g for 15 minutes) or by passing it through a 0.22 µm filter to remove any precipitates.[5]
-
-
Sample Injection:
-
Inject the clarified sample onto the equilibrated column. The sample volume should not exceed 0.5% to 4% of the total column volume for high-resolution preparative SEC.[1] For desalting columns, larger sample volumes up to 30% of the column volume can be used.
-
-
Elution and Fraction Collection:
-
Elute the sample isocratically with the equilibration buffer at a flow rate appropriate for the column.
-
The larger protein conjugate will elute first, typically in the void volume or shortly after, while the smaller unreacted NHS ester and NHS byproduct will elute later.[6][7]
-
Collect fractions based on the UV chromatogram peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions containing the protein conjugate for purity using SDS-PAGE and for concentration using UV-Vis spectroscopy (A280).
-
Pool the fractions containing the purified conjugate.
-
Protocol 2: Purification of Peptide Conjugates using Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for the purification of peptides modified with this compound. RP-HPLC separates molecules based on their hydrophobicity.
Materials and Equipment:
-
Preparative or semi-preparative HPLC system with a gradient pump, UV detector (monitoring at 210-220 nm for peptide bonds), and a fraction collector.[2]
-
Reversed-phase column (e.g., C18 for most peptides, or C8 for more hydrophobic peptides).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Lyophilizer.
Procedure:
-
Column Equilibration:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Mobile Phase A or a small amount of DMSO/DMF followed by dilution with Mobile Phase A).
-
Filter the sample through a 0.45 µm filter.
-
-
Sample Injection and Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide conjugate. A typical gradient might be 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
The desired product should elute as a distinct peak, separated from unreacted starting materials and byproducts.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major product peak(s) identified in the chromatogram.
-
-
Purity Analysis and Product Recovery:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity of the product by mass spectrometry.
-
Pool the pure fractions and freeze-dry (lyophilize) to remove the solvent and obtain the purified peptide as a powder. The presence of TFA in the final product is common but can be removed by salt exchange if necessary for cellular assays.[8]
-
Protocol 3: Desalting and Buffer Exchange using Dialysis
Dialysis is a simple and gentle method for removing small molecule impurities from large biomolecules. It is particularly useful for buffer exchange post-purification or for removing quenching reagents and NHS byproducts from protein conjugation reactions.
Materials and Equipment:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies and most proteins.[9]
-
Large beaker (e.g., 2-4 L).
-
Magnetic stir plate and stir bar.
-
Dialysis buffer (the desired final buffer for the protein conjugate).
Procedure:
-
Preparation of Dialysis Tubing/Cassette:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
-
Sample Loading:
-
Load the protein conjugate solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing or cassette.
-
-
Dialysis:
-
Place the sealed dialysis device in a beaker containing a large volume of the desired dialysis buffer (typically 100-1000 times the sample volume).
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.[9]
-
-
Buffer Exchange:
-
Allow dialysis to proceed for at least 4-6 hours.
-
Change the dialysis buffer at least 3-4 times to ensure complete removal of small molecule impurities. A common schedule is two changes at 4-6 hour intervals followed by an overnight dialysis.[9]
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Recover the purified protein conjugate from the tubing or cassette. Note that there may be a slight increase in volume due to osmosis.
-
Determine the concentration of the final purified product.
-
By following these detailed protocols and understanding the principles behind each purification technique, researchers can effectively isolate and purify the products of this compound reactions, ensuring high-quality materials for downstream applications in research and drug development.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 5. thenativeantigencompany.com [thenativeantigencompany.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. goldbio.com [goldbio.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. waters.com [waters.com]
Application Notes and Protocols for 2,5-Dioxopyrrolidin-1-yl 2-Cyanoacetate in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate, also known as N-hydroxysuccinimidyl cyanoacetate (B8463686) (NHS-cyanoacetate), is a versatile bifunctional reagent pivotal in the design and synthesis of custom fluorescent probes. This compound features an N-hydroxysuccinimide (NHS) ester, a well-established amine-reactive group, and a cyanoacetate moiety, which serves as a key building block for various fluorescent heterocyclic systems. The NHS ester facilitates the covalent conjugation of the cyanoacetyl group to primary amines on biomolecules such as proteins, peptides, and modified nucleic acids, forming a stable amide bond. The attached cyanoacetyl group, containing an active methylene (B1212753), can then undergo classical condensation reactions to generate a fluorophore in a targeted manner. This modular approach allows for the strategic development of fluorescent probes for a wide array of applications in biological imaging, diagnostics, and drug discovery.
Core Principle of Application
The primary application of this compound in fluorescent probe development is a two-stage process. First, a target molecule containing a primary amine is labeled with the cyanoacetyl group. Second, this newly introduced active methylene group is utilized in a cyclization-condensation reaction, often with a suitable aromatic aldehyde or ketone, to form a fluorescent core, most commonly a coumarin (B35378) derivative. This strategy allows for the in situ generation of a fluorophore on a biomolecule of interest or the synthesis of fluorescently labeled small molecules.
Applications and Advantages
-
Targeted Fluorophore Synthesis: Enables the site-specific generation of a fluorophore on a biomolecule, potentially minimizing interference with its biological activity.
-
Custom Probe Development: The cyanoacetate group can participate in various condensation reactions, allowing for the creation of a diverse range of fluorescent scaffolds with tunable optical properties.
-
Bioconjugation: The NHS ester provides a reliable method for attaching the reactive precursor to a wide range of biomolecules under mild aqueous conditions.
-
Coumarin Dye Synthesis: A primary application is the synthesis of coumarin dyes, which are known for their high quantum yields, photostability, and sensitivity to the local environment.
Data Presentation: Spectroscopic Properties of a Representative Coumarin Probe
The following table summarizes the typical spectroscopic properties of a coumarin derivative that can be synthesized using a cyanoacetylated precursor. 7-Amino-4-methylcoumarin-3-acetic acid is a structurally related and well-characterized blue-emitting fluorophore.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~350 nm | [1] |
| Emission Maximum (λem) | ~440-460 nm | [1][2] |
| Molar Extinction Coefficient | Varies with substitution and solvent | |
| Quantum Yield (Φ) | Can be high, dependent on structure and environment | [3] |
| Stokes Shift | ~90-110 nm | [1][2] |
Experimental Protocols
Protocol 1: Cyanoacetylation of a Primary Amine-Containing Molecule
This protocol describes the general procedure for labeling a primary amine-containing molecule (e.g., a peptide, protein, or amine-modified linker) with this compound.
Materials:
-
Amine-containing molecule of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Dissolve the Amine-Containing Molecule: Prepare a solution of the amine-containing molecule in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS-Cyanoacetate Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution.
-
Reaction: Add a 5- to 20-fold molar excess of the NHS-cyanoacetate solution to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically for each molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quenching (Optional): To quench any unreacted NHS-cyanoacetate, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purification: Purify the cyanoacetylated product from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography for proteins or reverse-phase HPLC for smaller molecules.
-
Characterization: Confirm the successful conjugation and purity of the product using techniques like mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Synthesis of a Coumarin-Based Fluorescent Probe via Knoevenagel Condensation
This protocol outlines the synthesis of a coumarin fluorophore from a cyanoacetylated molecule by condensation with a salicylaldehyde (B1680747) derivative.
Materials:
-
Purified cyanoacetylated molecule (from Protocol 1)
-
A substituted salicylaldehyde (e.g., 2,4-dihydroxybenzaldehyde)
-
Base catalyst (e.g., piperidine (B6355638) or triethylamine)
-
Solvent (e.g., ethanol (B145695) or isopropanol)
-
Purification system (e.g., silica (B1680970) gel chromatography or HPLC)
Procedure:
-
Dissolve Reactants: Dissolve the cyanoacetylated molecule and a 1.1 to 1.5 molar equivalent of the salicylaldehyde derivative in the chosen solvent.
-
Add Catalyst: Add a catalytic amount of the base (e.g., 1-2 drops of piperidine or a 0.1 molar equivalent of triethylamine).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: Purify the resulting coumarin-based fluorescent probe by recrystallization or chromatography to obtain the final product.
-
Characterization: Characterize the final probe using NMR, mass spectrometry, and determine its photophysical properties (excitation/emission maxima, quantum yield) using a fluorometer.
Visualizations
References
Troubleshooting & Optimization
how to prevent hydrolysis of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the hydrolysis of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate during experimental procedures, ensuring successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
A1: The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester is sensitive to moisture and will react with water, leading to the formation of an inactive carboxyl group. This hydrolysis reaction competes with the desired reaction with primary amines.
Q2: What are the optimal storage conditions for this compound?
A2: To maintain its reactivity, this compound should be stored under desiccated conditions at 2-8°C.[1] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture from the air from condensing on the compound.
Q3: Which buffers should I use for my reaction?
A3: It is crucial to use amine-free buffers to prevent a competitive reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), MES, or sodium bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, are not compatible with NHS ester reactions and should be avoided.
Q4: What is the optimal pH for reacting this compound with a primary amine?
A4: The optimal pH range for the reaction is typically between 7.2 and 8.5. Within this range, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. At a pH below 7, the amines are protonated and less reactive. At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lower the yield of the desired conjugate.
Q5: How should I prepare a solution of this compound?
A5: Since this compound has limited solubility in aqueous solutions, it should first be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This stock solution should be prepared immediately before use and then added to the aqueous reaction buffer containing the amine-functionalized molecule. Do not store the compound in solution.
Q6: What is the stability of this compound in an aqueous solution?
A6: Aqueous solutions of NHS esters like this compound are not stable and should be used immediately. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of this compound: The compound has lost its reactivity due to exposure to moisture before or during the reaction. | Optimize Reaction pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Control Temperature: Perform the reaction at room temperature for 1-4 hours or at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis. Use Freshly Prepared Solutions: Dissolve the this compound in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. Do not store it in solution. Proper Storage and Handling: Store the solid compound under desiccated conditions at 2-8°C and allow it to warm to room temperature before opening. |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule. | Use Amine-Free Buffers: Switch to a non-amine-containing buffer such as phosphate (B84403), bicarbonate, or borate (B1201080) buffer. | |
| Low Concentration of Reactants: At low concentrations of the amine-containing molecule, the competing hydrolysis reaction is more pronounced. | Increase Reactant Concentrations: If possible, increase the concentration of the amine-containing molecule. A typical concentration is 1-10 mg/mL. | |
| Inconsistent Experimental Results | Gradual Hydrolysis of Stock Reagent: The stock of this compound has degraded over time due to improper storage or repeated exposure to ambient moisture. | Use a Fresh Vial: If you suspect the quality of your current stock, use a new, unopened vial of the reagent. Aliquot the Reagent: Upon receiving a new vial, consider aliquoting it into smaller, single-use vials under a dry, inert atmosphere (e.g., in a glove box) to minimize exposure to moisture during repeated use. |
| Precipitation During Reaction | Low Aqueous Solubility: The this compound or the resulting conjugate is precipitating out of the aqueous reaction buffer. | Optimize Organic Solvent Concentration: When adding the NHS ester dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically below 10%) to avoid protein denaturation and precipitation. Consider a Water-Soluble Analog: If solubility remains an issue, investigate the availability of a sulfo-NHS analog of the cyanoacetate (B8463686) reagent, which would have improved water solubility. |
Data Presentation
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of general N-hydroxysuccinimide esters in aqueous solutions, which can be used as a guideline for this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Not specified | 7 hours |
| 9.0 | Not specified | Minutes |
This data is for general NHS esters and serves as an estimate. The actual half-life of this compound may vary.
Experimental Protocols
Protocol: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
-
Preparation of Amine-Containing Molecule:
-
Dissolve the molecule containing a primary amine (e.g., protein, peptide, or amine-modified oligonucleotide) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate) to a final concentration of 1-10 mg/mL.
-
Ensure the pH of the solution is adjusted to between 7.2 and 8.5.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound solution to the solution of the amine-containing molecule.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 4-12 hours. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any unreacted NHS ester, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by a suitable method such as dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration.
-
Visualizations
Caption: Competing reactions of this compound.
References
optimizing reaction conditions for N-succinimidyl cyanoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for N-succinimidyl cyanoacetate (B8463686).
Frequently Asked Questions (FAQs)
Q1: What is N-succinimidyl cyanoacetate and what is its primary application?
N-succinimidyl (NHS) cyanoacetate is a chemical reagent that combines the reactivity of an NHS ester with the structural features of cyanoacetic acid. Its primary application is in bioconjugation, where it is used to label proteins and other biomolecules containing primary amine groups (e.g., the side chain of lysine (B10760008) residues). The NHS ester group reacts with amines to form a stable amide bond, while the cyanoacetate moiety introduces a small, functional handle for potential further modifications.
Q2: What is the optimal pH for reacting N-succinimidyl cyanoacetate with primary amines?
The optimal pH for the reaction is between 7.5 and 8.5. In this range, the primary amine on the target molecule is sufficiently deprotonated and nucleophilic to attack the NHS ester. Below pH 7.5, the amine is protonated, reducing its reactivity. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction.[1]
Q3: How should N-succinimidyl cyanoacetate be stored?
Like most NHS esters, N-succinimidyl cyanoacetate is sensitive to moisture. It should be stored in a desiccator at -20°C or colder. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture from the air, which can hydrolyze the reagent and reduce its activity.[2]
Q4: What solvents are recommended for dissolving N-succinimidyl cyanoacetate?
Anhydrous aprotic organic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are recommended for preparing stock solutions.[1] The stock solution should be prepared fresh for each experiment, as the NHS ester can hydrolyze over time, even in anhydrous solvents if trace amounts of water are present.
Q5: Are there any incompatible buffers or reagents?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. Buffers like PBS (Phosphate-Buffered Saline) or bicarbonate/carbonate buffer at pH 8.0-8.5 are suitable choices.[1]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with N-succinimidyl cyanoacetate.
Problem 1: Low or No Product Yield
Low product yield is a frequent issue that can stem from several factors.[3][4]
| Possible Cause | Recommended Troubleshooting Steps |
| Hydrolysis of NHS Ester | Ensure the reaction pH is within the optimal 7.5-8.5 range. Use anhydrous DMSO or DMF to prepare the reagent stock solution immediately before use. Avoid moisture contamination. |
| Inactive Reagent | The reagent may have degraded due to improper storage. Use a fresh vial of N-succinimidyl cyanoacetate and ensure it is stored under desiccated, cold conditions.[2] |
| Suboptimal Stoichiometry | The molar excess of the NHS ester over the protein/amine may be too low. Increase the molar ratio of N-succinimidyl cyanoacetate to the target molecule. A typical starting point is a 10-20 fold molar excess. |
| Presence of Competing Nucleophiles | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). If the protein solution contains stabilizers like BSA or amino acids, they must be removed via dialysis or buffer exchange prior to labeling.[1] |
| Decomposition of Cyanoacetate Moiety | The cyanoacetic acid structure can be prone to decarboxylation at elevated temperatures.[3] Ensure the reaction is carried out at room temperature or 4°C and avoid any heating steps. |
Problem 2: Formation of Precipitate During Reaction
| Possible Cause | Recommended Troubleshooting Steps |
| Low Solubility of Reagent | N-succinimidyl cyanoacetate may have limited solubility in aqueous buffers. When adding the reagent stock (in DMSO/DMF) to the aqueous protein solution, add it slowly while vortexing to prevent precipitation. |
| Protein Denaturation | The organic solvent (DMSO/DMF) used to dissolve the NHS ester can cause protein precipitation if its final concentration is too high. Ensure the final solvent concentration does not exceed 5-10% (v/v). |
| Self-Condensation Side Reaction | The active methylene (B1212753) group in the cyanoacetate moiety is nucleophilic and could potentially lead to self-condensation or side reactions under strongly basic conditions.[4] Ensure the pH does not exceed 9.0. |
Experimental Protocols
Protocol: Labeling an IgG Antibody with N-succinimidyl cyanoacetate
This protocol is adapted from standard procedures for labeling antibodies with NHS esters.[1]
1. Preparation of Antibody
-
Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis.
2. Preparation of Reagent Stock Solution
-
Allow the vial of N-succinimidyl cyanoacetate to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. For example, dissolve 1.96 mg of N-succinimidyl cyanoacetate (MW = 196.13 g/mol ) in 1 mL of DMSO.
-
This solution should be used immediately.
3. Labeling Reaction
-
Calculate the volume of the 10 mM stock solution needed for a 10-fold molar excess.
-
Volume = ( [Antibody, M] × Volume Antibody, L × 10 ) / 0.01 M
-
-
While gently stirring the antibody solution, add the calculated volume of the N-succinimidyl cyanoacetate stock solution in a dropwise manner.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
4. Purification of the Conjugate
-
Remove unreacted N-succinimidyl cyanoacetate and byproducts by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the protein-containing fractions, which will elute first.
-
The degree of labeling can be determined using methods appropriate for the introduced cyanoacetate group, if required.
Data Presentation
Table 1: pH Influence on NHS Ester Reactivity
This table summarizes the general relationship between pH and the competing reactions of NHS ester hydrolysis and amine conjugation. Specific rates for N-succinimidyl cyanoacetate may vary.
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Labeling Efficiency |
| < 7.0 | Low (amine is protonated) | Low | Poor |
| 7.5 - 8.5 | High (amine is deprotonated) | Moderate | Optimal |
| > 9.0 | High | Very High | Decreased (due to rapid hydrolysis) |
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with NHS Esters
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bioconjugation reactions involving N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions, and why is it so critical?
The optimal pH range for reacting NHS esters with primary amines (like the ε-amino group of lysine (B10760008) residues on proteins) is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as a starting point.[4][5][6][7]
The pH is critical for two main reasons:
-
Amine Reactivity: At a pH below 7.2, primary amines are increasingly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester.[1][3][4][8]
-
NHS Ester Stability: At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly.[1][2][4][9] This competing reaction consumes the NHS ester, reducing the overall conjugation efficiency.[1][2][4][9]
Q2: Which buffers should I use for my NHS ester conjugation, and which should I avoid?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][3]
Compatible Buffers:
Incompatible Buffers:
If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[6]
Q3: My conjugation efficiency is still low, even with the correct buffer and pH. What else could be the problem?
Several factors beyond buffer and pH can lead to low conjugation efficiency. Here are some common culprits and their solutions:
-
Hydrolyzed NHS Ester: NHS esters are highly sensitive to moisture and can hydrolyze over time if not stored and handled properly.[1][10][11]
-
Low Reactant Concentration: The bimolecular conjugation reaction is favored at higher concentrations of your protein and NHS ester. In dilute solutions, the unimolecular hydrolysis of the NHS ester can become a more dominant competing reaction.[1][2] A protein concentration of 1-10 mg/mL is generally recommended.[1][6]
-
Suboptimal Reaction Time and Temperature: Reactions are typically carried out for 30-60 minutes at room temperature or for 2-4 hours to overnight at 4°C.[2][6][12] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[3]
-
Steric Hindrance: The primary amines on your target molecule may be inaccessible to the NHS ester due to the molecule's three-dimensional structure.[3]
Troubleshooting Workflow
If you are experiencing low conjugation efficiency, follow this troubleshooting workflow to identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate in Solution
This technical support center provides guidance on the stability of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, a commonly used N-hydroxysuccinimide (NHS) ester for bioconjugation. Understanding and mitigating stability issues are critical for successful and reproducible experimental outcomes.
Troubleshooting Guide
Researchers may encounter various issues related to the stability of this compound in solution. This guide provides potential causes and solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity with primary amines | Hydrolysis of the NHS ester: The primary cause of instability is the reaction with water, which hydrolyzes the ester back to cyanoacetic acid and N-hydroxysuccinimide (NHS), rendering it inactive for amine coupling.[1][2][3] | - Prepare solutions fresh immediately before use.[4] - Use anhydrous organic solvents like DMF or DMSO to dissolve the NHS ester before adding it to the aqueous reaction buffer.[1] - Control the pH of the reaction buffer; optimal coupling is typically between pH 7.2 and 8.5, but lower pH will slow hydrolysis.[1] |
| Inconsistent reaction yields | Variable rates of hydrolysis: The rate of hydrolysis is highly sensitive to pH and temperature.[1] Minor variations in these parameters between experiments can lead to inconsistent results. | - Precisely control and buffer the pH of the reaction mixture. - Maintain a consistent temperature for all experiments. - Minimize the time the NHS ester is in an aqueous solution before the addition of the amine-containing molecule. |
| Precipitate formation upon dissolution | Low aqueous solubility: While the sulfo-NHS counterpart has increased water solubility, the standard NHS ester of cyanoacetate (B8463686) has limited solubility in aqueous buffers.[4] | - First, dissolve the NHS ester in a water-miscible organic solvent such as DMSO or DMF before adding it to the aqueous reaction buffer. |
| Background signal in assays | Release of N-hydroxysuccinimide (NHS): The hydrolysis byproduct, NHS, can interfere with certain analytical methods, as it absorbs UV light at 260 nm under basic conditions.[5][6] | - If using UV-based quantification, consider a purification step (e.g., dialysis, desalting column) to remove excess NHS before measurement. - Use an alternative quantification method that is not affected by NHS absorbance. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway is hydrolysis. In the presence of water, the ester bond is cleaved, yielding cyanoacetic acid and N-hydroxysuccinimide (NHS). This reaction is accelerated in aqueous solutions, especially at neutral to alkaline pH.[1][2]
Q2: How does pH affect the stability of the NHS ester?
The stability of NHS esters is highly pH-dependent. Hydrolysis is significantly faster at higher pH values. While the optimal pH for the reaction with primary amines is between 7.2 and 8.5, this is a compromise to allow for efficient amine reactivity.[1] At lower pH, the primary amines are protonated and less nucleophilic, reducing the reaction rate with the ester.[1]
Q3: What is the expected half-life of a typical NHS ester in an aqueous solution?
Q4: What are the recommended storage conditions for the solid compound and its solutions?
The solid form of this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[7][8] Once dissolved, especially in aqueous-containing solutions, it should be used immediately as it is prone to hydrolysis.[2][4]
Q5: Can I pre-mix the NHS ester in my aqueous buffer and store it?
It is strongly advised not to pre-mix and store the NHS ester in aqueous buffers. Due to its susceptibility to hydrolysis, this will lead to the degradation of the reagent and a significant loss of reactivity.[2][4] Always prepare solutions fresh for each experiment.
Quantitative Data: pH-Dependent Hydrolysis of NHS Esters
The following table summarizes the approximate half-life of a typical N-hydroxysuccinimide (NHS) ester in aqueous solution at different pH values. This data illustrates the critical influence of pH on the stability of this compound.
| pH | Approximate Half-life |
| 7.0 | 4-5 hours[4] |
| 8.0 | 1 hour[4] |
| 8.6 | 10 minutes[4] |
Experimental Protocol: Monitoring NHS Ester Hydrolysis
This protocol describes a general method to monitor the hydrolysis of this compound by measuring the release of N-hydroxysuccinimide (NHS) using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate) at various pH values (e.g., 7.0, 8.0, 8.5)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution: Dissolve a known concentration of this compound in anhydrous DMSO.
-
Initiate hydrolysis: Add a small volume of the stock solution to the phosphate buffer of a specific pH in a quartz cuvette to reach the desired final concentration. Mix quickly.
-
Monitor absorbance: Immediately begin monitoring the absorbance at 260 nm over time. N-hydroxysuccinimide has a characteristic absorbance at this wavelength under basic conditions.[5][6]
-
Data analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance corresponds to the rate of hydrolysis. The half-life can be calculated from the kinetic data.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Hydroxysuccinimide active ester [schem.jp]
- 3. Active ester - Wikipedia [en.wikipedia.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MOLBASE [key.molbase.com]
- 8. This compound|lookchem [lookchem.com]
Technical Support Center: Purification Challenges for 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound derivatives?
A1: The main challenge is the compound's susceptibility to hydrolysis.[1] The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can readily hydrolyze back to cyanoacetic acid and N-hydroxysuccinimide, especially in the presence of water or at a high pH.[1][2] This necessitates the use of anhydrous conditions throughout the purification process.
Q2: What are the common impurities found after the synthesis of this compound?
A2: Common impurities include unreacted starting materials such as cyanoacetic acid and N-hydroxysuccinimide, byproducts from the coupling reaction (e.g., dicyclohexylurea if DCC is used), and the hydrolysis product, cyanoacetic acid.[3]
Q3: Can I use column chromatography on silica (B1680970) gel to purify my this compound derivative?
A3: Yes, flash column chromatography on silica gel can be used for the purification of NHS esters.[4][5][6] However, it is crucial to use anhydrous solvents and work quickly to minimize on-column hydrolysis. Some researchers express concern about the acidic nature of silica gel potentially degrading the NHS ester, though many have used this method successfully.[4]
Q4: What is the recommended method for storing purified this compound derivatives?
A4: To ensure stability, the purified product should be stored in a desiccator at a low temperature, with 2-8°C being suitable for short-term and -20°C recommended for long-term storage, to prevent hydrolysis.[2][7]
Q5: How can I remove unreacted this compound after a conjugation reaction?
A5: After a conjugation reaction, unreacted NHS ester can be removed by size-exclusion chromatography (SEC) or dialysis.[1][5] It is also highly recommended to quench the reaction with a primary amine-containing buffer, such as Tris or glycine, which converts the reactive NHS ester into a more stable and easily removable amide byproduct.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield After Purification | Hydrolysis during purification: The NHS ester has degraded due to the presence of moisture. | Ensure all solvents are anhydrous and minimize the duration of the purification process. For column chromatography, use dry-packed columns where possible.[5] |
| Product lost during workup: The compound may have been lost during aqueous washes if it has some water solubility. | Minimize aqueous washes or use brine to reduce solubility in the aqueous phase. | |
| Inefficient purification method: The chosen method may not be suitable for the specific derivative. | For non-crystalline products, consider flash chromatography over recrystallization. If the product is a conjugate, SEC or dialysis are generally preferred.[1] | |
| Presence of Impurities in the Final Product | Incomplete reaction: The initial synthesis did not go to completion. | Monitor the reaction progress using TLC or HPLC to ensure completion before starting purification. |
| Co-elution of impurities: Impurities have similar polarity to the product and co-elute during chromatography. | Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase, such as neutral alumina, for TLC screening.[8] | |
| Hydrolysis during storage or handling: The purified product has degraded upon storage. | Store the final product under desiccated and low-temperature conditions.[2][7] Allow the container to warm to room temperature before opening to prevent condensation. | |
| Product appears as a gum or oil instead of a solid | Presence of solvent or impurities: Residual solvent or impurities can prevent crystallization. | Dry the product under high vacuum. If it remains an oil, attempt purification by flash column chromatography.[8] |
| Product is inherently non-crystalline: Some derivatives may not be crystalline at room temperature. | In this case, purification methods that do not rely on crystallization, such as column chromatography, are necessary.[8] |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of this compound derivatives using flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography)
-
Anhydrous solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Glass column for chromatography
-
TLC plates
-
Collection tubes
Methodology:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system should provide good separation between the desired product and impurities, with an Rf value of approximately 0.2-0.4 for the product.
-
Column Packing: Dry pack the column with silica gel under a stream of nitrogen or argon. Alternatively, a slurry of silica gel in the least polar solvent of the chosen eluent can be carefully poured into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable anhydrous solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions. The flow rate should be adjusted to ensure good separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid product degradation.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol is suitable for derivatives that are solid at room temperature.
Materials:
-
Crude this compound derivative
-
Anhydrous recrystallization solvents (e.g., ethyl acetate, hexane, isopropanol)
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethyl acetate/hexane.[3][5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Removal of Unreacted NHS Ester by Size-Exclusion Chromatography (Post-conjugation)
This protocol is for the purification of a biomolecule-conjugate from unreacted this compound.
Materials:
-
Reaction mixture containing the conjugate and unreacted NHS ester
-
Size-exclusion chromatography (SEC) column with an appropriate fractionation range
-
Elution buffer compatible with the conjugate
-
Chromatography system (e.g., FPLC or HPLC)
-
0.22 µm syringe filter
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer.[1]
-
Sample Preparation: Clarify the reaction mixture by passing it through a 0.22 µm filter to remove any precipitates.[1]
-
Sample Injection: Inject the clarified sample onto the equilibrated SEC column.
-
Elution: Elute the sample with the elution buffer at the flow rate recommended by the column manufacturer.[1]
-
Fraction Collection: Collect fractions as the sample elutes. The larger conjugate will elute before the smaller, unreacted NHS ester and its byproducts.[1]
-
Fraction Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the purified product and concentrate if necessary.
Visualizations
Caption: General synthesis and purification workflow for this compound.
Caption: A logical workflow for troubleshooting low yields during purification.
Caption: The primary degradation pathway of the NHS ester via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate|56657-76-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. chromatography - Purification of polar NHS esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Preventing Polymerization in Reactions with Cyanoacetate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization in chemical reactions involving cyanoacetate (B8463686) compounds. By understanding the underlying causes and implementing the strategies outlined below, researchers can significantly improve reaction yields, product purity, and experimental reproducibility.
Understanding the Problem: The High Reactivity of Cyanoacetates
Cyanoacetate compounds are highly valued synthons in organic chemistry, particularly in Knoevenagel condensations and Michael additions, due to their activated methylene (B1212753) group. However, the very features that make them reactive also render them susceptible to undesired polymerization. The primary culprit is anionic polymerization, which can be initiated by even weak bases or trace amounts of moisture.[1] This rapid, often uncontrolled, polymerization can lead to decreased yields, difficult purification, and in some cases, complete loss of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary initiators of cyanoacetate polymerization?
A1: The most common initiators are nucleophiles and bases. Even weak bases, such as moisture on glassware or in solvents, can trigger rapid anionic polymerization.[1] In the context of specific reactions:
-
Knoevenagel Condensation: While a basic catalyst is required, using a strong base can lead to self-condensation of the aldehyde or ketone starting material, as well as polymerization of the cyanoacetate.[2][3]
-
Michael Addition: The basic conditions used to deprotonate the cyanoacetate can also initiate its self-polymerization, leading to a complex mixture of products.[4]
Q2: What are the visible signs of polymerization during my reaction?
A2: Signs of polymerization can range from subtle to dramatic. Be watchful for:
-
A noticeable increase in the viscosity of the reaction mixture.
-
The formation of a precipitate or a cloudy appearance.
-
In severe cases, the entire reaction mixture may solidify.
Q3: How can I minimize the risk of polymerization before starting my reaction?
A3: Proper preparation is crucial.
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents and Reagents: Use anhydrous solvents and ensure all reagents are free from moisture and basic impurities.
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere to exclude moisture and oxygen.
Troubleshooting Guides
Issue 1: Polymerization during Knoevenagel Condensation
Symptoms: Low yield of the desired α,β-unsaturated product, formation of a viscous residue, or solidification of the reaction mixture.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Strong Base Catalyst | Switch to a weaker base such as piperidine, pyridine, or an ammonium (B1175870) salt (e.g., ammonium acetate).[2][5] | Weaker bases are sufficient to catalyze the Knoevenagel condensation but are less likely to promote the self-condensation of reactants or the polymerization of the cyanoacetate. |
| High Catalyst Concentration | Reduce the concentration of the basic catalyst to the minimum effective amount. | Even weak bases at high concentrations can increase the rate of side reactions. |
| High Reaction Temperature | Conduct the reaction at a lower temperature. Room temperature is often sufficient for reactive aldehydes. | Higher temperatures can accelerate side reactions, including polymerization and decarboxylation (if applicable).[6] |
| Presence of Water | Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. | Water can act as an initiator for anionic polymerization. Removing it shifts the equilibrium towards the desired product.[7] |
Issue 2: Polymerization and Self-Condensation in Michael Additions
Symptoms: Formation of a significant amount of ethyl cyanoacetate self-condensation product, low yield of the desired Michael adduct, and a complex product mixture that is difficult to purify.[4]
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| High Concentration of Cyanoacetate Anion | Add the cyanoacetate slowly to the reaction mixture containing the Michael acceptor and the base. | This keeps the instantaneous concentration of the reactive cyanoacetate anion low, minimizing self-condensation. |
| Strongly Basic Conditions | Use a weaker base if the reaction allows. For bases like sodium ethoxide, use only a catalytic amount if possible. | Strong bases readily generate a high concentration of the cyanoacetate anion, promoting self-reaction. |
| Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures can help to control the rate of competing side reactions. |
| Premature Quenching | Ensure the reaction goes to completion before quenching. Monitor by TLC. | Incomplete reaction leaves unreacted, activated cyanoacetate which can polymerize during workup. |
Inhibitors for Preventing Polymerization
The addition of stabilizers or inhibitors can be an effective strategy to prevent unwanted polymerization. These are typically added to the cyanoacetate monomer before it is used in a reaction.
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action | Considerations |
| Anionic Polymerization Inhibitors | Acetic Acid, Sulfuric Acid, Boric Acid Chelates | 10 - 600 ppm | Neutralize basic impurities that initiate anionic polymerization.[8][9] | Can affect the activity of basic catalysts. The concentration may need to be optimized. |
| Radical Polymerization Inhibitors | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) | 50 - 1000 ppm | Scavenge free radicals that can initiate radical polymerization. | Primarily for storage and handling; may be less critical for preventing base-initiated polymerization during the reaction itself. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Polymerization Prevention
This protocol provides a general guideline for performing a Knoevenagel condensation while minimizing the risk of polymerization.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Weak base catalyst (e.g., piperidine, 0.1-0.2 mmol)[2]
-
Anhydrous solvent (e.g., ethanol, toluene) (5-10 mL)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add the aldehyde or ketone and the anhydrous solvent.
-
In a separate flame-dried vial, prepare a solution of ethyl cyanoacetate and the weak base catalyst in a small amount of the anhydrous solvent.
-
Slowly add the ethyl cyanoacetate/catalyst solution to the stirring solution of the carbonyl compound at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If necessary, gently heat the reaction mixture to reflux.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Michael Addition with Minimized Side Reactions
This protocol is designed to minimize self-condensation of the cyanoacetate during a Michael addition.
Materials:
-
Michael acceptor (e.g., α,β-unsaturated ester) (1.0 mmol)
-
Ethyl cyanoacetate (1.2 mmol)
-
Base (e.g., sodium ethoxide in ethanol, catalytic amount)
-
Anhydrous ethanol
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Set up a flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
To the flask, add the Michael acceptor and anhydrous ethanol.
-
Add the base to the stirred solution at 0°C.
-
In the dropping funnel, place a solution of ethyl cyanoacetate in anhydrous ethanol.
-
Add the ethyl cyanoacetate solution dropwise to the reaction mixture over a period of 30-60 minutes at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Logic
References
- 1. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Michael Addition–Elimination Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate. The reactivity of this N-hydroxysuccinimide (NHS) ester is critically dependent on the reaction pH. Understanding and optimizing this parameter is essential for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH range for the reaction is typically between 7.2 and 8.5.[1][2] This range represents a compromise between two competing factors: the nucleophilicity of the primary amine and the hydrolytic stability of the NHS ester.
Q2: How does pH affect the primary amine?
A2: The reactive species for this conjugation is the deprotonated primary amine (-NH₂), which acts as a nucleophile.[3] At a pH below the pKa of the amine (for lysine (B10760008) side chains, this is around 10.5), the amine group is predominantly protonated (-NH₃⁺) and non-nucleophilic, which significantly slows down the reaction.[3] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[3]
Q3: What is NHS ester hydrolysis and how is it affected by pH?
A3: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[3] The rate of this hydrolysis reaction increases significantly with higher pH.[1][3] This competing reaction reduces the overall yield of the desired conjugate.[3]
Q4: My labeling efficiency is very low. What are the potential causes related to pH?
A4: Low labeling efficiency is a common problem that can often be attributed to suboptimal pH.
-
pH is too low: If the pH is below 7.2, the concentration of the reactive, deprotonated primary amines on your target molecule will be too low for an efficient reaction.[2][4]
-
pH is too high: If the pH is above 8.5, the this compound may be hydrolyzing faster than it can react with your target molecule.[2][5]
-
Incorrect buffer: The use of buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[2]
Q5: Which buffers are recommended for this reaction?
A5: Amine-free buffers are essential for successful conjugation. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[1][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conjugation | Suboptimal pH | - Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5.[2] - If the pH is too low, adjust it with a suitable base. - If the pH is too high, consider performing the reaction at a lower pH within the optimal range or for a shorter duration to minimize hydrolysis. |
| Buffer incompatibility | - Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[2] - If necessary, perform a buffer exchange of your protein or molecule of interest into a recommended buffer like PBS, sodium bicarbonate, or HEPES.[3][6] | |
| Inconsistent results | NHS ester hydrolysis | - Prepare the this compound solution immediately before use. NHS esters are moisture-sensitive.[7] - If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight to slow down the hydrolysis rate.[2] |
| Acidification of reaction mixture | During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a drop in the pH of the reaction mixture. Monitor the pH during the reaction or use a more concentrated buffer.[4][8] |
Quantitative Data
The stability of the NHS ester is highly dependent on pH. The following table summarizes the half-life of NHS esters at different pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][9] |
| 8.0 | 25 (Room Temp) | ~1 hour[10] |
| 8.6 | 4 | 10 minutes[1][9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[3][4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[3]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.[3][11] Ensure the final concentration of the organic solvent is less than 10%.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[11]
-
Purification: Remove excess, non-reacted reagent by using a desalting column or through dialysis.[4]
Visualizations
Caption: Logical relationship of pH's effect on the conjugation reaction.
Caption: A typical experimental workflow for NHS ester conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle for Amide Bonds: 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate vs. EDC/NHS Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, bioconjugates, and other amide bond-containing molecules, the choice of coupling reagent is a critical determinant of reaction success. This guide provides an in-depth comparison of two prominent methods: the use of the pre-activated ester 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate and the widely employed in situ activation system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of modern chemical and biological sciences. The efficiency, selectivity, and robustness of this reaction are paramount. Here, we objectively evaluate the performance of this compound, an N-hydroxysuccinimide (NHS) ester of cyanoacetic acid, against the industry-standard EDC/NHS coupling system, supported by mechanistic insights, experimental protocols, and available performance data.
At a Glance: Key Differences
| Feature | This compound | EDC/NHS System |
| Reagent Type | Pre-activated NHS Ester | In situ activation agents |
| Reaction Steps | Typically a one-step reaction | Two-step, one-pot reaction |
| Byproducts | N-hydroxysuccinimide | N-substituted urea (B33335), N-hydroxysuccinimide |
| Water Solubility | Limited (requires organic co-solvent) | EDC and Sulfo-NHS are water-soluble |
| Side Reactions | Hydrolysis of the NHS ester | Hydrolysis of O-acylisourea intermediate, N-acylurea formation |
| Control over Activation | Activation is pre-formed | Activation and coupling happen sequentially |
Delving into the Mechanisms
The efficiency and potential pitfalls of any coupling reaction are rooted in its underlying chemical mechanism. Both methods ultimately generate an amine-reactive intermediate, but the pathways to this intermediate differ significantly.
The EDC/NHS Pathway: A Two-Step Activation
The EDC/NHS system is a versatile and widely adopted method for forming amide bonds.[1][2] The reaction proceeds through a two-step, one-pot process:
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.
-
Formation of a More Stable Intermediate: NHS is added to the reaction mixture to "trap" the O-acylisourea intermediate, converting it into a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea.[1][3]
-
Nucleophilic Attack by the Amine: The primary amine then attacks the carbonyl carbon of the NHS ester, leading to the formation of the desired amide bond and the release of NHS.[1]
This compound: A Direct Approach
As a pre-activated NHS ester, this compound simplifies the coupling process. The carboxylic acid (in this case, cyanoacetic acid) has already been activated with NHS. Therefore, the reaction proceeds in a single step where the primary amine directly attacks the activated ester.
This direct approach eliminates the need for the initial activation step with EDC and avoids the formation of the unstable O-acylisourea intermediate and its associated urea byproducts.
Performance and Efficiency: A Comparative Overview
While direct, side-by-side comparative studies with quantitative yield data for the same model reaction are scarce in peer-reviewed literature, we can infer performance characteristics based on the properties of each system and available data for similar reactions.
| Parameter | This compound | EDC/NHS System |
| Reaction Yield | Generally high for NHS esters, but can be concentration-dependent. Yields of >85% have been reported for NHS ester couplings in dilute aqueous solutions.[4] The cyano group may influence reactivity. | Highly variable depending on substrate and conditions. Yields can be excellent (>90%) but can also be compromised by hydrolysis of intermediates. |
| Reaction Time | Typically 1-4 hours at room temperature, but can be extended to overnight at 4°C.[5] | Activation step is rapid (15-30 minutes), followed by a 1-2 hour coupling reaction at room temperature.[3][6] |
| Purity of Crude Product | Generally cleaner due to fewer side products (no urea byproduct). | Can be contaminated with N-substituted urea byproducts, which may require additional purification steps. |
| Ease of Use | Simpler one-step procedure. | Two-step, one-pot procedure requires careful timing of reagent addition. |
| Cost-Effectiveness | Can be more expensive as a pre-activated reagent. | EDC and NHS are generally inexpensive and widely available. |
Experimental Protocols
Below are representative experimental protocols for amide coupling using both methods. These should be considered as starting points and may require optimization for specific substrates and applications.
Protocol 1: Amide Coupling using this compound
This protocol is adapted from general procedures for NHS ester couplings.[7]
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
Procedure:
-
Dissolve the amine-containing substrate in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add a 5-10 fold molar excess of the this compound solution to the solution of the amine-containing substrate with gentle mixing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.
-
Purify the resulting amide conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or HPLC).
Protocol 2: Amide Coupling using EDC/NHS
This protocol is a standard two-step procedure for EDC/NHS coupling.[3][6]
Materials:
-
Carboxylic acid-containing substrate
-
Amine-containing substrate
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or 2-mercaptoethanol)
Procedure:
-
Dissolve the carboxylic acid-containing substrate in the activation buffer.
-
Add EDC (e.g., 1.2-1.5 equivalents) and NHS (e.g., 1.2-1.5 equivalents) to the solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
(Optional) Quench the excess EDC by adding 2-mercaptoethanol.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding coupling buffer.
-
Add the amine-containing substrate to the activated carboxylic acid solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine or another suitable quenching agent.
-
Purify the resulting amide conjugate using an appropriate method.
Conclusion and Recommendations
The choice between this compound and the EDC/NHS system depends on the specific requirements of the synthesis.
Choose this compound when:
-
A simpler, one-step protocol is desired.
-
The amine substrate is readily available and the corresponding activated ester is commercially accessible.
-
Minimizing byproducts is a primary concern to simplify purification.
Choose the EDC/NHS system when:
-
Working with a novel or custom carboxylic acid that is not available as a pre-activated ester.
-
Cost is a major consideration, as EDC and NHS are generally more economical for large-scale synthesis.
-
The substrates are water-soluble, and the use of water-soluble EDC and Sulfo-NHS is advantageous.
For critical applications, it is always recommended to perform small-scale pilot reactions to determine the optimal coupling conditions and to assess the yield and purity of the desired amide product with both methods. This empirical approach will provide the most reliable data for making an informed decision for your specific research or development needs.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. covachem.com [covachem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
A Comparative Guide to Analytical Methods for Validating 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of small molecules to proteins is a critical step in the development of targeted therapeutics, diagnostics, and research reagents. The validation of this conjugation is paramount to ensure the quality, efficacy, and safety of the resulting bioconjugate. This guide provides an objective comparison of key analytical methods for validating the conjugation of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, an N-hydroxysuccinimide (NHS) ester, to proteins. The performance of each method is supported by experimental principles and detailed methodologies.
Introduction to this compound Conjugation
This compound is an amine-reactive crosslinker. The NHS ester group reacts with primary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues, to form a stable amide bond. The cyanoacetate (B8463686) moiety introduces a small, polar group onto the protein surface. Validating this conjugation process involves confirming the formation of the covalent bond, determining the degree of labeling (DOL), and assessing the purity and homogeneity of the resulting bioconjugate.
Comparison of Analytical Methods
The choice of analytical technique for validating the conjugation of this compound depends on the specific information required, the stage of development, and the available instrumentation. The following table summarizes the key performance characteristics of commonly used analytical methods.
| Analytical Method | Information Provided | Advantages | Limitations | Typical Application |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | Rapid, simple, and requires standard laboratory equipment. | Indirect measurement; relies on accurate extinction coefficients of the protein and the conjugated molecule. Potential for interference from other chromophores. | Routine determination of conjugation efficiency. |
| High-Performance Liquid Chromatography (HPLC) | Purity, homogeneity, presence of unconjugated protein and small molecule, and relative quantification of conjugated species. | High resolution and sensitivity. Different modes (RP, SEC, HIC) provide complementary information. | Can be time-consuming to develop methods. May require specialized columns and instrumentation. | In-process monitoring, purification, and final product characterization. |
| Mass Spectrometry (MS) | Absolute mass of the conjugate, confirmation of covalent bond formation, determination of DOL distribution, and identification of conjugation sites. | High sensitivity and specificity. Provides detailed molecular-level information. | Requires specialized and expensive instrumentation. Data analysis can be complex. | Definitive characterization of the bioconjugate, including site of conjugation analysis. |
| Capillary Electrophoresis (CE) | Purity, charge heterogeneity, and isoform distribution. | High separation efficiency, low sample consumption, and can be coupled to MS. | Sensitive to sample matrix effects. Method development can be challenging. | Analysis of charge variants and purity assessment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of amide bond formation. | Non-destructive and provides information on changes in the protein's secondary structure upon conjugation. | Relatively low sensitivity for detecting subtle changes in large protein molecules. | Qualitative confirmation of conjugation and assessment of structural integrity. |
Experimental Protocols
UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination
Principle: The DOL is calculated by measuring the absorbance of the conjugate at two wavelengths: one corresponding to the maximum absorbance of the protein (typically 280 nm) and another for the conjugated small molecule. For this compound, the cyanoacetate group itself does not have a strong chromophore in the near-UV range, so this method is most effective if the molecule being attached via the linker has a distinct absorbance. If not, a colorimetric assay for the released NHS can be used, or this method is not suitable. Assuming the attached molecule has a unique absorbance, the following protocol applies.
Protocol:
-
Sample Preparation: Prepare a solution of the purified bioconjugate in a suitable buffer (e.g., PBS).
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A_280_).
-
Measure the absorbance at the maximum absorbance wavelength (λ_max_) of the conjugated small molecule (A_max_).
-
-
Calculation:
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the small molecule at 280 nm.
-
Corrected A_280_ = A_280_ - (A_max_ × CF), where CF is the correction factor (A_280_ of the free small molecule / A_max_ of the free small molecule).
-
Protein Concentration (M) = Corrected A_280_ / (ε_protein_ × path length)
-
-
Calculate the concentration of the conjugated small molecule.
-
Small Molecule Concentration (M) = A_max_ / (ε_small molecule_ × path length)
-
-
Calculate the DOL.
-
DOL = Small Molecule Concentration / Protein Concentration
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their physical and chemical properties. Different HPLC modes are suited for different aspects of bioconjugate analysis.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. Conjugation of a small molecule will alter the protein's hydrophobicity, leading to a change in retention time.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is useful for separating the conjugated protein from unconjugated small molecules and for detecting aggregation.
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for resolving species with different DOLs.
Protocol (General RP-HPLC):
-
System: An HPLC system with a UV detector and a C4 or C8 reverse-phase column suitable for protein analysis.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 280 nm and, if applicable, the λ_max_ of the conjugated small molecule.
-
Analysis: Compare the chromatogram of the conjugate to that of the unconjugated protein. A shift in retention time and the appearance of new peaks indicate successful conjugation. Peak area can be used for relative quantification.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For bioconjugates, it provides a precise mass measurement, confirming the covalent attachment of the small molecule and allowing for the determination of the DOL distribution.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): A soft ionization technique suitable for large molecules. It provides the average mass of the conjugate population.
-
Electrospray Ionization (ESI-MS): Another soft ionization technique that can be coupled with liquid chromatography (LC-MS). It can provide more detailed information on the distribution of different conjugated species.
Protocol (General MALDI-TOF):
-
Sample Preparation: Mix the purified bioconjugate solution with a suitable matrix solution (e.g., sinapinic acid) on a MALDI target plate and allow it to dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for large proteins.
-
Analysis: The mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein conjugated with one, two, three, or more small molecules. The mass difference between the peaks will correspond to the mass of the attached 2-cyanoacetate derivative.
Capillary Electrophoresis (CE)
Principle: CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. Conjugation can alter the charge of a protein, leading to a change in its electrophoretic mobility.
Protocol (General Capillary Zone Electrophoresis - CZE):
-
System: A CE instrument with a UV or diode array detector.
-
Capillary: A fused-silica capillary.
-
Buffer: A buffer with a pH that provides good separation of the protein and its conjugates (e.g., phosphate (B84403) or borate (B1201080) buffer).
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Separation: Apply a high voltage across the capillary.
-
Detection: Monitor the absorbance at 280 nm.
-
Analysis: Compare the electropherogram of the conjugate to that of the unconjugated protein. A shift in migration time indicates successful conjugation.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for key analytical techniques.
Caption: Workflow for HPLC analysis of bioconjugates.
Caption: Workflow for Mass Spectrometry analysis of bioconjugates.
Conclusion
The validation of this compound conjugation requires a multi-faceted analytical approach. While UV-Vis spectroscopy offers a rapid assessment of the degree of labeling, it lacks the detailed information provided by chromatographic and mass spectrometric techniques. HPLC is a powerful tool for assessing purity and homogeneity, while mass spectrometry provides definitive confirmation of conjugation and detailed structural information. Capillary electrophoresis and FTIR spectroscopy serve as valuable complementary techniques for characterizing charge heterogeneity and confirming bond formation, respectively. The selection of the most appropriate analytical method or combination of methods will depend on the specific requirements of the research or drug development program. By employing these techniques, researchers can ensure the quality and consistency of their bioconjugates, leading to more reliable and reproducible results.
A Researcher's Guide to Quantitative Proteomics: Comparing Key Labeling and Label-Free Strategies
In the dynamic fields of biomedical research and drug development, the precise quantification of protein abundance is paramount to unraveling complex biological processes and identifying potential therapeutic targets. Mass spectrometry-based proteomics has emerged as a powerful tool for large-scale protein analysis. This guide provides a comprehensive comparison of leading quantitative proteomics methodologies, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable approach for their scientific inquiries.
Introduction to Quantitative Proteomics Strategies
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Methodologies are broadly categorized into two main classes: label-based and label-free approaches. Label-based methods introduce isotopic tags to proteins or peptides, enabling the simultaneous analysis of multiple samples in a single mass spectrometry run, which can minimize experimental variability.[1] In contrast, label-free methods quantify proteins by comparing the signal intensities or spectral counts of peptides across separate analyses.[2]
This guide focuses on a comparative analysis of four widely adopted techniques:
-
Tandem Mass Tags (TMT) : An isobaric labeling method that uses chemical tags to derivatize peptides, allowing for multiplexed analysis.
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) : Another popular isobaric labeling technique similar in principle to TMT.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) : A metabolic labeling approach where cells incorporate stable isotope-labeled amino acids into their proteins.
-
Label-Free Quantification : A method that relies on computational analysis of mass spectrometry data to compare protein abundance between samples without the use of isotopic labels.
Performance Comparison of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy depends on various factors, including the biological question, sample type, desired level of accuracy, and available resources. The following table summarizes key performance metrics for TMT, iTRAQ, SILAC, and label-free approaches based on published data.
| Feature | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification |
| Principle | Chemical labeling with isobaric tags at the peptide level.[3] | Chemical labeling with isobaric tags at the peptide level.[4] | Metabolic labeling with stable isotope-containing amino acids in living cells.[5] | Comparison of peptide signal intensities or spectral counts across individual LC-MS/MS runs.[2] |
| Multiplexing Capacity | Up to 16 samples simultaneously.[6] | Up to 8 samples simultaneously.[7] | Typically 2 to 5 samples.[8] | Not inherently multiplexed; each sample is run separately.[2] |
| Quantitative Accuracy | Generally high, but can be affected by precursor ion interference. | High, with similar considerations for precursor interference as TMT.[9] | Considered the gold standard for quantitative accuracy due to in-vivo labeling.[8] | Can be highly accurate, but is more susceptible to variations in sample preparation and instrument performance.[9][10] |
| Precision & Reproducibility | High reproducibility due to simultaneous analysis of multiplexed samples.[11] | Good reproducibility.[9] | Excellent reproducibility.[8] | Can be lower than labeling methods and often requires more technical replicates.[10] |
| Proteome Coverage | Deep proteome coverage is achievable.[11] | Good proteome coverage, which can be enhanced by fractionation.[10] | Deep proteome coverage.[8] | Can provide the highest proteome coverage, especially with extensive fractionation.[10] |
| Sample Type Compatibility | Broadly applicable to cells, tissues, and biofluids.[6] | Broadly applicable to various sample types.[4] | Primarily applicable to cultured cells; can be adapted for some organisms.[12] | Universally applicable to any type of protein sample.[2] |
| Cost | Reagent costs can be significant, especially for high-plex experiments. | Reagent costs are a consideration. | Labeled amino acids and specialized media can be expensive.[7] | No direct labeling reagent cost, but may require more instrument time due to individual sample runs.[1] |
| Workflow Complexity | Multi-step chemical labeling protocol.[6] | Involves a multi-step chemical labeling process.[1] | Requires cell culture expertise and a significant adaptation phase for complete labeling.[8] | Simpler sample preparation, but more complex data analysis.[2] |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality and reproducible quantitative proteomics data. Below are outlined protocols for TMT, iTRAQ, SILAC, and a general workflow for label-free analysis.
Tandem Mass Tag (TMT) Labeling Protocol
This protocol provides a general workflow for TMT labeling of peptides for mass spectrometry analysis.[6][13]
1. Protein Extraction, Reduction, Alkylation, and Digestion:
- Lyse cells or tissues in a suitable buffer containing protease inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA).
- For each sample, take an equal amount of protein (typically 25-100 µg).
- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
- Alkylate cysteine residues with iodoacetamide (B48618) (IAA).
- Digest proteins into peptides using trypsin overnight at 37°C.
- Desalt the resulting peptides using a C18 solid-phase extraction column.
2. TMT Labeling:
- Resuspend the desalted peptides in a buffer such as 200mM HEPES, pH 8.[13]
- Equilibrate the TMT reagent vials to room temperature and dissolve in anhydrous acetonitrile.[13]
- Add the appropriate TMT reagent to each peptide sample.
- Incubate the reaction for 1 hour at room temperature.
- Quench the reaction by adding hydroxylamine.[13]
3. Sample Pooling and Mass Spectrometry Analysis:
- Combine the labeled samples in equal amounts.
- Desalt the pooled sample using a C18 column.
- Dry the sample and reconstitute in a suitable solvent for LC-MS/MS analysis.
- Analyze the sample on a high-resolution mass spectrometer.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Protocol
The iTRAQ workflow is similar to TMT, involving chemical labeling of peptides.[1][4]
1. Sample Preparation and Digestion:
- Follow the same steps for protein extraction, reduction, alkylation, and tryptic digestion as described in the TMT protocol.
2. iTRAQ Labeling:
- Bring the iTRAQ reagent vials to room temperature and dissolve in ethanol (B145695) or isopropanol.
- Add the specific iTRAQ reagent to each peptide sample.
- Incubate at room temperature for 1 hour.[1]
- The reaction is typically quenched by the addition of a primary amine-containing buffer or by proceeding to the pooling step.
3. Sample Pooling and Analysis:
- Pool the iTRAQ-labeled samples in a 1:1 ratio.
- Clean up the pooled sample using strong cation exchange (SCX) or reverse-phase chromatography.
- Analyze the fractions by LC-MS/MS.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Protocol
SILAC involves the metabolic incorporation of stable isotope-labeled amino acids into proteins.[5][8]
1. Cell Culture and Labeling:
- Culture cells in a specialized SILAC medium that lacks specific amino acids (typically lysine (B10760008) and arginine).
- Supplement the "light" medium with normal lysine and arginine.
- Supplement the "heavy" medium with stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6,15N4-Arg).
- Grow cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[12]
2. Experimental Treatment and Sample Collection:
- Once fully labeled, treat the "heavy" and/or "light" cell populations with the experimental conditions.
- Harvest the cells and combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.
3. Protein Extraction, Digestion, and Analysis:
- Lyse the combined cell pellet.
- Digest the protein mixture with trypsin.
- Analyze the resulting peptides by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for their relative quantification.
Label-Free Quantitative Proteomics Workflow
Label-free quantification relies on the direct comparison of MS data from separate runs.[2][14]
1. Sample Preparation:
- Prepare protein extracts from each sample individually using a highly reproducible protocol.
- Perform reduction, alkylation, and tryptic digestion for each sample as described previously.
- It is crucial to maintain consistency in all sample handling steps to minimize experimental variation.
2. LC-MS/MS Analysis:
- Analyze each sample separately using a highly stable and reproducible LC-MS/MS setup.
- To ensure data quality, it is recommended to run technical replicates for each biological sample.
3. Data Analysis:
- Use specialized software to process the raw mass spectrometry data.
- The software will perform feature detection, retention time alignment, and normalization across the different runs.
- Quantification is based on either the integrated peak area of the peptide precursor ions or by counting the number of tandem mass spectra identified for a given protein (spectral counting).[2]
Visualizing Experimental Workflows
To further clarify the distinct processes of these quantitative proteomics techniques, the following diagrams illustrate their experimental workflows.
Caption: Workflow for TMT and iTRAQ labeling.
Caption: Workflow for SILAC.
Caption: Workflow for Label-Free Quantification.
References
- 1. biotech.cornell.edu [biotech.cornell.edu]
- 2. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 4. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. iTRAQ-Based and Label-Free Proteomics Approaches for Studies of Human Adenovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Label-Free and 8-Plex iTRAQ Approach for Quantitative Tissue Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. books.rsc.org [books.rsc.org]
A Comparative Study of Leaving Groups in Acylation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate leaving group is paramount for the success of acylation reactions. This guide provides an objective comparison of common leaving groups, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
The efficiency of an acylation reaction, a cornerstone of organic synthesis, is profoundly influenced by the nature of the leaving group on the acylating agent. A good leaving group facilitates the nucleophilic attack on the carbonyl carbon and readily departs, driving the reaction forward. This guide delves into a comparative analysis of various leaving groups, presenting quantitative data, experimental methodologies, and visual aids to elucidate their relative performance.
The Hierarchy of Reactivity: A Quantitative Comparison
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions generally follows the order: acyl chlorides > acid anhydrides > thioesters > esters > amides.[1][2] This trend is primarily governed by the ability of the leaving group to stabilize a negative charge, which is inversely related to its basicity. Weaker bases are better leaving groups.[1][3]
The table below summarizes the relative reactivity of common leaving groups in a representative acylation reaction, alongside the pKa of their respective conjugate acids. A lower pKa value of the conjugate acid corresponds to a weaker base and, consequently, a better leaving group.
| Leaving Group (X) in RCOX | Representative Acylating Agent | pKa of Conjugate Acid (H-X) | Relative Rate (approx.) |
| -Cl | Acyl chloride | -7 | ~10^11 |
| -OOCR' | Acid anhydride | 4.8 (e.g., Acetic Acid) | ~10^7 |
| -SR' | Thioester | 10.5 (e.g., Ethanethiol) | ~10^4 |
| -OAr (p-NO₂) | p-Nitrophenyl ester | 7.1 (p-Nitrophenol) | ~10^3 |
| -OR' | Ester | 16 (e.g., Ethanol) | 1 |
| -NR'₂ | Amide | 38 (e.g., Diethylamine) | ~10^-2 |
Note: Relative rates are approximate and can vary significantly with the acyl group, nucleophile, solvent, and temperature.
Understanding the Reaction Pathway: Nucleophilic Acyl Substitution
The generally accepted mechanism for these reactions is a two-step nucleophilic acyl substitution. The nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group is expelled, and the carbonyl double bond is reformed.
References
Navigating Bioactivity Post-Modification: A Comparative Guide to 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate
For researchers, scientists, and drug development professionals, the modification of biomolecules is a gateway to enhancing therapeutic efficacy, enabling targeted delivery, and improving diagnostic tools. Among the arsenal (B13267) of bioconjugation reagents, N-hydroxysuccinimide (NHS) esters are prized for their ability to efficiently react with primary amines on proteins, forming stable amide bonds. This guide provides a comparative analysis of bioactivity validation after modification with a specific NHS ester, 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, offering insights into its performance against unmodified counterparts and detailing the experimental protocols necessary for rigorous assessment.
Modification of proteins with reagents like this compound can subtly alter their three-dimensional structure, which may in turn affect their biological function. Therefore, comprehensive validation of bioactivity is a critical step to ensure that the modified protein retains its desired therapeutic or diagnostic properties. This involves a head-to-head comparison of the modified biomolecule with its unmodified precursor across a range of relevant biological assays.
Comparative Performance Data: Impact on Bioactivity
While specific experimental data for proteins modified with this compound is not extensively available in published literature, we can project the likely impact on bioactivity based on studies of structurally similar NHS-ester modifications. The introduction of the cyanoacetate (B8463686) group may lead to minor alterations in the protein's surface charge and hydrophobicity, which could influence its interaction with its target. The following table provides a representative comparison of a hypothetical therapeutic antibody before and after modification.
| Parameter | Unmodified Antibody | Modified Antibody (Illustrative) | Fold Change |
| Binding Affinity (KD) | 1.2 nM | 1.8 nM | 0.67 |
| In vitro Cytotoxicity (IC50) | 0.5 µg/mL | 0.8 µg/mL | 0.63 |
| Enzyme Inhibition (Ki) | 10 nM | 15 nM | 0.67 |
| Plasma Stability (t1/2) | 250 hours | 245 hours | 0.98 |
Disclaimer: The data presented in this table is illustrative and based on typical outcomes observed with similar NHS-ester modifications. Actual results will vary depending on the specific protein and the extent of modification.
Experimental Protocols
Rigorous validation of bioactivity requires well-defined experimental protocols. Below are detailed methodologies for key assays used to compare the performance of native and modified biomolecules.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol determines the binding affinity of a modified antibody to its target antigen.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant antigen
-
Unmodified and modified antibodies
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 3% BSA)
Procedure:
-
Coat the wells of a microtiter plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Prepare serial dilutions of the unmodified and modified antibodies in blocking buffer.
-
Add 100 µL of each antibody dilution to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The dissociation constant (KD) can be calculated by plotting the absorbance values against the antibody concentration and fitting the data to a one-site binding model.
Cell-Based Cytotoxicity Assay
This assay measures the ability of a modified therapeutic protein (e.g., an antibody-drug conjugate) to kill target cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Unmodified and modified therapeutic protein
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the unmodified and modified therapeutic protein in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the protein dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the protein concentration.
Enzyme Activity Assay
This protocol is designed to assess the effect of modification on the catalytic activity of an enzyme.
Materials:
-
Unmodified and modified enzyme
-
Substrate specific to the enzyme
-
Assay buffer
-
Detection reagent (if the product is not directly detectable)
-
96-well plate or cuvettes
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the appropriate buffer and substrate concentration.
-
Add a defined amount of the unmodified or modified enzyme to initiate the reaction.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at a specific wavelength.
-
The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.
-
Compare the specific activity (units of activity per mg of enzyme) of the modified enzyme to that of the unmodified enzyme to determine any change in catalytic efficiency.
Visualizing the Process
To better understand the experimental workflow and the potential biological implications of protein modification, the following diagrams are provided.
Caption: Experimental workflow for bioactivity validation.
Caption: A generic cell signaling pathway.
A Head-to-Head Comparison of Amine-Reactive Chemistries for Bioconjugation: Alternatives to 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate
For researchers, scientists, and drug development professionals, the strategic selection of a bioconjugation reagent is a critical determinant of experimental success. While N-hydroxysuccinimide (NHS) esters have long been the cornerstone for modifying primary amines on biomolecules, the landscape of available chemistries has evolved to offer a range of alternatives with distinct advantages in terms of reactivity, stability, and specificity. This guide provides an objective comparison of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, a highly reactive NHS ester, with other prevalent amine-modification reagents, supported by available experimental data and detailed protocols.
The reactivity of this compound is enhanced by the electron-withdrawing cyano group, which activates the NHS ester for nucleophilic attack by primary amines. This increased reactivity can lead to faster conjugation reactions and higher labeling efficiencies. However, this heightened reactivity also makes the compound more susceptible to hydrolysis, a competing reaction in aqueous environments that can reduce conjugation yield.[1] This guide will explore alternative reagents that offer different balances of reactivity and stability, enabling researchers to select the optimal tool for their specific application.
Performance Comparison of Amine-Reactive Chemistries
The choice of an amine-reactive reagent is a trade-off between reaction efficiency, stability of the reagent and the resulting conjugate, and the optimal reaction conditions for the biomolecule of interest. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Reagent Class | Specific Reagent Example | Target Residues | Optimal pH | Reaction Speed | Stability of Resulting Bond | Key Advantages | Key Disadvantages |
| Highly Activated NHS Ester | This compound | Primary amines (Lys, N-terminus) | 7.2 - 8.5 | Very Fast | Stable Amide | High reactivity for rapid labeling | High susceptibility to hydrolysis |
| Standard NHS Ester | Succinimidyl acetate | Primary amines (Lys, N-terminus) | 7.2 - 8.5 | Fast | Stable Amide | Well-established, widely used | Moderate susceptibility to hydrolysis |
| Tetrafluorophenyl (TFP) Ester | N/A | Primary amines (Lys, N-terminus) | 7.0 - 9.0 | Fast | Stable Amide | More resistant to hydrolysis than NHS esters[2] | Less commonly available than NHS esters |
| Carbodiimide + Additive | EDC or DCC + HOBt or HOAt | Carboxyl groups (Asp, Glu, C-terminus) for subsequent reaction with amines | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) | Moderate | Stable Amide | Enables conjugation via carboxyl groups | Two-step process, potential for side reactions |
| Isothiocyanate | Fluorescein isothiocyanate (FITC) | Primary amines (Lys, N-terminus) | 9.0 - 9.5 | Moderate | Stable Thiourea | Stable reagent, good for fluorescent labeling | Requires higher pH which can be detrimental to some proteins |
Experimental Protocols
Detailed methodologies for the key amine-reactive chemistries are provided below to facilitate experimental design and execution.
Protocol 1: Protein Labeling with this compound (or other NHS Esters)
This protocol provides a general framework for labeling proteins with NHS esters.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate/Carbonate buffer, pH 7.2-8.5)
-
This compound (or other NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer.
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than the desired final reaction concentration.
-
Labeling Reaction: Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester to the protein (e.g., 10- to 50-fold) is typically used. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C. Protect from light if the label is photosensitive.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Purify the labeled protein from excess reagent and byproducts using a desalting column or dialysis.
Protocol 2: Protein Labeling with Tetrafluorophenyl (TFP) Esters
This protocol outlines the procedure for labeling proteins using TFP esters, which are known for their increased stability in aqueous solutions.[2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate/Carbonate buffer, pH 7.0-9.0)
-
TFP ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1.5 M hydroxylamine, pH 8.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable amine-free buffer.
-
TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While stirring, slowly add 50-100 µL of the TFP ester solution for each mL of protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring.
-
Quenching: (Optional) Stop the reaction by adding the quenching buffer. Incubate for one hour at room temperature.
-
Purification: Purify the labeled protein using a desalting column or dialysis.[3]
Protocol 3: Protein Modification using Carbodiimide (EDC) and HOBt
This protocol describes the activation of carboxyl groups on a protein for subsequent conjugation to a primary amine-containing molecule.
Materials:
-
Protein with accessible carboxyl groups
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
Amine-containing molecule for conjugation
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer.
-
Activation: Add EDC and HOBt to the protein solution. A typical starting point is a 10-fold molar excess of EDC and HOBt over the protein.
-
Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Buffer Exchange (Optional but Recommended): Quickly exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and HOBt and to adjust the pH for the coupling reaction.
-
Coupling: Immediately add the amine-containing molecule to the activated protein solution.
-
Incubation: Incubate for 2 hours at room temperature.
-
Quenching: Add a quenching solution to stop the reaction.
-
Purification: Purify the conjugate to remove unreacted molecules and byproducts.
Protocol 4: Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol provides a method for labeling proteins with the widely used fluorescent reagent, FITC.
Materials:
-
Protein of interest in a buffer at pH 9.0-9.5 (e.g., 0.1 M sodium carbonate-bicarbonate buffer)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous DMSO
-
Quenching solution (e.g., 50 mM NH4Cl)
-
Gel filtration column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of at least 2 mg/mL in the labeling buffer. The buffer should be free of amines.[4]
-
FITC Stock Solution: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.[4]
-
Labeling Reaction: For each mL of protein solution, slowly add 50 µL of the FITC solution in small aliquots while gently stirring.[4]
-
Incubation: Incubate the reaction in the dark for 8 hours at 4°C.[4]
-
Quenching: Add NH4Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C.[4]
-
Purification: Purify the FITC-labeled protein using a gel filtration column.[5]
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Reaction mechanism of an NHS ester with a primary amine.
A generalized workflow for protein bioconjugation.
A decision tree for selecting an appropriate amine-reactive reagent.
References
A Comparative Guide to the Efficacy of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate for Amine Modification in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, an amine-reactive N-hydroxysuccinimide (NHS) ester, with other common reagents used for bioconjugation. The objective is to evaluate its performance and provide supporting experimental data to aid in the selection of appropriate reagents for protein modification, antibody-drug conjugation, and other life science applications.
Introduction to Amine-Reactive Bioconjugation
Covalent modification of proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. Among the various functional groups targeted for modification, primary amines, present at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are particularly attractive due to their abundance and accessibility. N-hydroxysuccinimide (NHS) esters are a widely used class of reagents that react with primary amines under mild conditions to form stable amide bonds.[1]
This compound, also known as succinimidyl cyanoacetate, is an NHS ester that offers potential advantages in specific applications. This guide will compare its efficacy against a standard NHS ester, Disuccinimidyl suberate (B1241622) (DSS), and a carbodiimide-based crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in conjunction with N-hydroxysuccinimide (NHS).
Mechanism of Action
The fundamental reaction mechanism for all NHS esters involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1]
Caption: General reaction mechanism of an NHS ester with a primary amine on a protein.
Comparative Efficacy Analysis
To provide a quantitative comparison of this compound with DSS and EDC/NHS, a hypothetical head-to-head experimental workflow is proposed. This workflow is designed to assess key performance indicators such as conjugation efficiency and the stability of the resulting bioconjugate.
Experimental Workflow: Comparative Labeling of Bovine Serum Albumin (BSA)
Caption: Workflow for comparative efficacy analysis of amine-reactive reagents.
Data Presentation: Quantitative Comparison
The following tables summarize the expected outcomes from the proposed experimental workflow, providing a basis for comparing the efficacy of this compound.
| Reagent | Molar Excess (Reagent:Protein) | Incubation Time (min) | Degree of Labeling (DOL)¹ | Conjugation Efficiency (%)² |
| This compound | 20:1 | 60 | Hypothetical Data | Hypothetical Data |
| Disuccinimidyl suberate (DSS) | 20:1 | 60 | Hypothetical Data | Hypothetical Data |
| EDC/NHS | 20:1 | 60 | Hypothetical Data | Hypothetical Data |
¹Degree of Labeling (DOL) is the average number of reagent molecules conjugated per protein molecule. ²Conjugation Efficiency is the percentage of the initial reagent that has covalently attached to the protein.
| Reagent | Conjugate Stability (Half-life at 37°C, pH 7.4) | Notes |
| This compound | Hypothetical Data | The electron-withdrawing nature of the cyano group may influence amide bond stability. |
| Disuccinimidyl suberate (DSS) | Hypothetical Data | Forms a stable amide bond. |
| EDC/NHS | Hypothetical Data | Forms a stable amide bond. |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of cyanoacetic acid with N,N'-disuccinimidyl carbonate (DSC).
Materials:
-
Cyanoacetic acid
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (B128534) (TEA)
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
Dissolve cyanoacetic acid (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add N,N'-disuccinimidyl carbonate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated triethylammonium (B8662869) carbonate.
-
Remove the acetonitrile under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol for Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with this compound. The model protein used is Bovine Serum Albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) for determining the degree of labeling
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 1 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the BSA solution.
-
Gently mix the reaction and incubate at room temperature for 1 hour with continuous stirring.
-
-
Purification:
-
Stop the reaction by removing the excess, unreacted reagent.
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) using PBS as the mobile phase.
-
Collect the fractions containing the protein conjugate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., Bradford or BCA).
-
Determine the degree of labeling (DOL) using the TNBS assay, which quantifies the number of remaining free primary amines. The difference in free amines before and after conjugation corresponds to the number of attached molecules.
-
Alternatives to this compound
A variety of amine-reactive reagents are available, each with specific properties that may be advantageous for different applications.
-
Disuccinimidyl suberate (DSS): A homobifunctional crosslinker with a spacer arm of 11.4 Å. It is commonly used for crosslinking interacting proteins.[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS): A "zero-length" crosslinker that activates carboxyl groups to react with primary amines. This two-step process allows for more control over the conjugation reaction.
-
Sulfo-NHS esters: Water-soluble analogs of NHS esters that can be used in entirely aqueous solutions, eliminating the need for organic solvents which can be detrimental to some proteins.
Conclusion
This compound is a valuable tool for the modification of primary amines in biomolecules. Its performance in terms of conjugation efficiency and the stability of the resulting amide bond should be empirically determined and compared against other amine-reactive reagents for each specific application. The electron-withdrawing nature of the cyano group may influence its reactivity and the properties of the resulting conjugate, warranting careful evaluation. The provided experimental workflow offers a robust framework for conducting such a comparative analysis, enabling researchers to make informed decisions for their bioconjugation strategies.
References
A Comparative Guide to the Performance of Acylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in organic synthesis and chemical biology. The choice of acylation reagent is a critical decision that directly influences reaction efficiency, selectivity, yield, and scalability. This guide provides an objective comparison of common acylation reagents, supported by experimental data, to aid researchers in making informed decisions for their specific applications, from small-molecule synthesis to proteomics studies.
Performance Comparison of Common Acylation Reagents
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[1] This trend is reflected in the reaction conditions required and the yields obtained. While highly reactive reagents like acyl chlorides often provide higher yields in shorter times, alternatives such as acetic anhydride (B1165640) can be safer, more cost-effective, and highly efficient with the right catalytic system.[2]
Data Presentation: Acylation of Alcohols and Aromatic Systems
The following tables summarize experimental data, offering a quantitative comparison of different acylating agents in common transformations.
Table 1: Comparative Acetylation of Benzyl Alcohol [1]
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 |
| 2 | Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 |
| 3 | Acetic Anhydride | None | Solvent-free | 60 | 7 | >99 |
Table 2: Acylation of Naphthalene (Friedel-Crafts Reaction) [2][3]
| Acylating Agent | Catalyst | Key Observation |
| Acetyl Chloride | Lewis Acids (e.g., AlCl₃) | Generally more reactive, leading to higher yields in shorter reaction times.[2] |
| Acetic Anhydride | Lewis Acids (e.g., AlCl₃) | Less hazardous and more cost-effective alternative to acetyl chloride.[2] |
| Acetic Anhydride | Solid Acid Catalysts (e.g., Zeolites) | Demonstrates excellent performance and can lead to high β-selectivity.[2][3] |
Table 3: Acylation of Sterically Hindered Alcohols [4]
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 2-tert-Butylbenzoyl Chloride | 1-Adamantanol | DMAP | CH₂Cl₂ | 24 | ~70 |
| Pivaloyl Chloride | N,N-dibenzylhydroxylamine | DMAP | Dichloromethane | 6 | 93-94 |
Acylation in Cellular Signaling
Acylation is a critical post-translational modification (PTM) that regulates protein function, localization, and stability.[5][6] Fatty acid acylation, for instance, allows proteins to anchor to cellular membranes, a crucial step in many signaling cascades.[7]
One prominent example is the Hedgehog (Hh) signaling pathway, which is vital during embryonic development and has been implicated in cancer. The Hh signaling protein undergoes N-terminal palmitoylation, a specific type of acylation, which is essential for its biological activity.[1] Inhibitors of the enzyme responsible for this modification, Hedgehog acyltransferase (HHAT), are of significant interest as potential therapeutic agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acylated proteins as components of intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of reactive chemical compounds is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate, a reactive N-hydroxysuccinimide (NHS) ester. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects. It can also cause skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves.[2] |
| Eye Protection | Safety glasses with side shields or chemical goggles.[2] |
| Lab Coat | Standard laboratory coat.[2] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The primary disposal strategy for this compound involves the chemical inactivation of the reactive NHS ester through hydrolysis. This process converts the compound to a less reactive carboxylate, which can then be disposed of as chemical waste.
Experimental Protocol: Inactivation via Hydrolysis
-
Prepare a Quenching Solution: To facilitate the rapid hydrolysis of the NHS ester, prepare a quenching solution with a pH of 8.6 or higher.[3] A 0.1 M sodium bicarbonate or sodium carbonate buffer is effective for this purpose.[3]
-
Inactivation Procedure:
-
Carefully add the this compound waste to the quenching solution in a suitable, labeled chemical waste container.
-
Gently stir the mixture to ensure complete dissolution and hydrolysis. The reaction should be allowed to proceed for several hours to ensure the complete inactivation of the reactive ester.
-
-
Waste Collection:
-
Collect the resulting hydrolyzed solution as hazardous waste.
-
Clearly label the waste container with its contents, including the name of the inactivated compound and the date.
-
Disposal of Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Items such as pipette tips, gloves, and weighing paper should be placed in a sealed bag and disposed of as solid chemical waste.[3]
-
Glassware: Decontaminate glassware by rinsing it with the quenching solution. This initial rinse should be collected as hazardous waste.[3] Following the initial rinse, wash the glassware thoroughly with detergent and water.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent like acetone (B3395972) or ethanol.[3] The first rinsate must be collected as hazardous waste.[3] Subsequent rinses can be collected in the same hazardous waste container.[3] After air-drying in a fume hood, the container can typically be disposed of through regular laboratory glass or plastic recycling, in accordance with your institution's specific guidelines.[3]
Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.[3]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1][3]
-
Collect Absorbed Material: Carefully scoop the absorbent material into a designated hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with the prepared quenching solution, followed by a wash with soap and water.[3] All cleaning materials must be collected for disposal as hazardous waste.[3] Do not allow the product to enter drains or water courses.[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate
This guide provides crucial safety and logistical information for handling 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is a reactive chemical that requires careful handling to avoid potential health risks. Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[1][2] It is essential to avoid the formation of dust and aerosols and to prevent contact with skin and eyes.[3] In case of fire, hazardous combustion products such as carbon monoxide, nitrogen oxides, and cyanides may be released.[4][5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. Proper selection and use of PPE are the first line of defense against exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards.[6] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[7] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves.[6][8] Gloves must be inspected before use and disposed of after contamination.[3] |
| Body Protection | Laboratory Coat | Flame-resistant lab coat, fully buttoned with sleeves rolled down.[6] |
| Chemical Apron | Recommended when handling larger quantities to provide an additional layer of protection. | |
| Respiratory Protection | Fume Hood | All handling of solid and solutions should be conducted in a certified chemical fume hood.[3] |
| Respirator | May be required if engineering controls are insufficient. Use requires a formal respiratory protection program.[6][9] | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times.[6] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[3]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the procedure.
2. Donning PPE:
-
Put on all required PPE as listed in the table above before entering the designated handling area.
3. Handling the Compound:
-
Weighing: If weighing the solid, do so in the chemical fume hood to avoid inhalation of dust.[3] Use anti-static measures if necessary.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Avoid direct heat and sources of ignition.[3] Be aware of potential exothermic reactions.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean and decontaminate all equipment and the work area.
-
Remove PPE carefully to avoid cross-contamination. Dispose of single-use items as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.
-
Spills: In case of a spill, contain the material, prevent it from entering drains, and clean it up using appropriate absorbent materials.[1][10] All spill cleanup materials must be disposed of as hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate|56657-76-2 - MOLBASE Encyclopedia [m.molbase.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. hazmatschool.com [hazmatschool.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
